molecular formula C11H10Cl3N B112547 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride CAS No. 37781-33-2

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Cat. No.: B112547
CAS No.: 37781-33-2
M. Wt: 262.6 g/mol
InChI Key: GPLQWAVBVGCDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C11H10Cl3N and its molecular weight is 262.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLQWAVBVGCDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585809
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37781-33-2
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, and physicochemical characteristics, based on available scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while the synthesis of this compound has been reported, a complete experimental characterization of all its properties is not widely available in the literature.

PropertyValueReference
Molecular Formula C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl)[1]
Molecular Weight 262.56 g/mol [1]
CAS Number 37781-33-2
Appearance Solid[1]
Purity Approximately 95%
Melting Point 158-160 °C
Solubility Soluble in DMSO and Methanol
¹H NMR (400 MHz, DMSO-d₆), δ, ppm 8.24 (d, J = 8.4 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.93 (t, J = 7.8 Hz, 1H), 7.74 (t, J = 7.7 Hz, 1H), 5.21 (s, 2H), 2.76 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆), δ, ppm 155.1, 146.5, 144.9, 134.2, 130.2, 128.5, 127.3, 126.2, 125.8, 41.9, 17.8
IR (KBr), ν, cm⁻¹ 3421, 2925, 1618, 1582, 1495, 1458, 1384, 1281, 1116, 1032, 885, 766
Mass Spectrum (EI) m/z (%): 225 ([M-HCl]⁺, 100), 190 (85), 162 (20), 127 (35)

Synthesis

The primary method reported for the synthesis of this compound is a modification of the Friedländer annulation.

Experimental Protocol: Modified Friedländer Annulation

This synthesis involves the reaction of an α-halo ketone with an ortho-aminoaryl aldehyde or ketone. In the specific case of this compound, the synthesis proceeds as follows:

Reactants:

  • 2-Aminoacetophenone

  • 1,3-Dichloroacetone

Procedure: A solution of 2-aminoacetophenone and 1,3-dichloroacetone in an appropriate solvent is treated with a suitable catalyst and heated. The reaction mixture is then worked up and purified to yield the desired product.

For a detailed, step-by-step protocol, please refer to the supporting information of the following publication:

  • Ryabukhin, Sergey V., et al. "3-Haloquinolines by Friedlander Reaction of α-Haloketones." Journal of Organic Chemistry, vol. 76, no. 14, 2011, pp. 5774–5781.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the chloromethyl protons, and a singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum shows the expected number of signals corresponding to the carbon atoms in the molecule, including those of the quinoline core, the chloromethyl group, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The base peak in the electron ionization (EI) mass spectrum corresponds to the molecular ion of the free base ([M-HCl]⁺).

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported in the literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[2][3][4] Derivatives of quinoline have been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5]

The mechanism of action for many quinoline-based therapeutic agents involves the inhibition of key cellular signaling pathways. For instance, certain quinoline derivatives have been found to target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

Representative Signaling Pathway: PI3K/AKT/mTOR

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for quinoline-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Class: Acute toxicity, Oral (Category 3)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in drug discovery and development. This guide has summarized the available chemical and physical properties, along with a reported synthetic protocol. The broader pharmacological context of the quinoline scaffold suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its mechanism of action and therapeutic potential.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel chemical compound like this compound.

Synthesis_Workflow cluster_characterization Structural Characterization start Start: Reagent Preparation reaction Synthesis Reaction (e.g., Friedländer Annulation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis & Interpretation nmr->analysis ir->analysis ms->analysis final_product Pure Compound analysis->final_product

Caption: General workflow for chemical synthesis and characterization.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with established theoretical knowledge and data from structurally related compounds to offer a detailed profile for researchers. This guide includes a summary of its chemical identity, tabulated physicochemical properties, detailed protocols for its synthesis and characterization, and a workflow for its preparation and analysis. The information herein is intended to support research and development activities involving this compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen and alkyl substituents to the quinoline scaffold can significantly modulate the physicochemical properties and biological activity of the parent molecule. This compound is a substituted quinoline that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide estimated or comparative values based on related compounds.

Identity
IdentifierValue
IUPAC Name 3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride
CAS Number 37781-33-2
Molecular Formula C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl)[1]
Molecular Weight 262.56 g/mol
Canonical SMILES CC1=C(C(=NC2=CC=CC=C21)CCl)Cl.Cl
InChI Key GPLQWAVBVGCDBW-UHFFFAOYSA-N
Appearance Solid
Physicochemical Data
PropertyValueNotes
Melting Point Data not availableThe melting point of the related compound 2-(chloromethyl)quinoline hydrochloride is reported to be in the range of 183-187 °C. It is expected that the target compound will have a distinct but potentially similar melting range.
Boiling Point Data not availableAs a hydrochloride salt, it is expected to decompose at high temperatures rather than exhibit a distinct boiling point.
Solubility Data not availableHydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The solubility in various organic solvents would need to be determined experimentally.
pKa Data not availableThe quinoline nitrogen is basic. The pKa of the conjugate acid of quinoline is approximately 4.9. Substituents will alter this value.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and known reactions for this class of compounds.

Synthesis via Friedländer Annulation

The synthesis of the title compound can be achieved through the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this case, 2-aminoacetophenone reacts with 1,3-dichloroacetone.

Reaction Scheme:

  • 2-Aminoacetophenone + 1,3-Dichloroacetone → this compound

Materials:

  • 2-Aminoacetophenone

  • 1,3-Dichloroacetone

  • Chloro-trimethyl-silane

  • N,N-dimethyl-formamide (DMF)

  • Water

  • Appropriate glassware and magnetic stirrer

Procedure:

  • In a sealed reaction vessel, dissolve 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide at 0 °C.

  • Slowly add chloro-trimethyl-silane to the reaction mixture.

  • Heat the mixture under sealed conditions. The exact temperature and reaction time should be optimized and monitored, for example, by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 20 °C.

  • Add water to the reaction mixture and sonicate for 1 hour to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Protocols

Principle: The melting point is a key indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the sample is thoroughly dried and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Principle: This method determines the equilibrium solubility of a compound in water at a specified temperature.

Procedure:

  • Add an excess amount of the compound to a known volume of purified water in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Ensure undissolved solid remains present.

  • Separate the solid from the solution by filtration or centrifugation.

  • Determine the concentration of the compound in the clear aqueous phase using a suitable analytical technique (e.g., HPLC-UV).

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra to determine chemical shifts, coupling constants, and integration.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a singlet for the chloromethyl group. The aromatic region will likely show complex splitting patterns.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, with chemical shifts influenced by the electron-withdrawing chlorine atoms and the nitrogen atom.

Principle: IR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Place a small amount of the dry sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (from methyl and chloromethyl groups): ~2980-2850 cm⁻¹

  • C=C and C=N stretching in the aromatic ring: ~1600-1450 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular structure through fragmentation patterns.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., ESI, EI)

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

Expected Observations:

  • The mass spectrum should show a molecular ion peak (or a quasi-molecular ion peak such as [M+H]⁺) corresponding to the free base (C₁₁H₉Cl₂N).

  • The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified in the literature, the following diagrams illustrate the logical workflow for its synthesis and characterization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A 2-Aminoacetophenone C Friedländer Annulation (DMF, TMSCl, Heat) A->C B 1,3-Dichloroacetone B->C D Crude Product (Precipitation with Water) C->D E Recrystallization D->E F Pure 3-Chloro-2-(chloromethyl)-4- methylquinoline hydrochloride E->F G Melting Point F->G H NMR (1H, 13C) F->H I IR Spectroscopy F->I J Mass Spectrometry F->J K Solubility Studies F->K

Caption: Workflow for the synthesis and characterization of the target compound.

Characterization_Logic cluster_identity Structural Identity cluster_purity Purity & Properties NMR NMR Spectroscopy (Connectivity) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) MP Melting Point (Purity) Solubility Solubility (Physicochemical Property) Synthesized_Compound Synthesized Product Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->MP Synthesized_Compound->Solubility

Caption: Logical relationships in the characterization of the synthesized compound.

Safety Information

Based on available data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide consolidates the currently available information on this compound. While there is a notable absence of comprehensive experimental data in the scientific literature, this guide provides a foundational understanding of its identity, predicted properties, and appropriate methods for its synthesis and characterization. It is anticipated that this document will serve as a valuable resource for researchers and facilitate further investigation into the properties and applications of this and related quinoline derivatives. Experimental determination of the physicochemical properties outlined in this guide is strongly encouraged to build upon this foundational knowledge.

References

In-depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS 37781-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: An extensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activity and detailed experimental evaluation of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. While its synthesis is documented, comprehensive studies on its mechanism of action, pharmacological properties, and potential therapeutic applications are not presently available. This guide, therefore, focuses on the established chemical data and a detailed synthesis protocol, while noting the absence of in-depth biological information.

Chemical and Physical Properties

This compound is a quinoline derivative with the chemical formula C₁₁H₁₀Cl₃N. It is typically supplied as a solid. Key identifying information is summarized in the table below.

PropertyValueReference
CAS Number 37781-33-2[1]
Molecular Formula C₁₁H₉Cl₂N·HCl[1]
Molecular Weight 262.56 g/mol
Appearance Solid
InChI Key GPLQWAVBVGCDBW-UHFFFAOYSA-N
SMILES String CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl

Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding GHS hazard statement is H301 (Toxic if swallowed).

Synthesis

A documented method for the synthesis of this compound involves a Friedländer annulation reaction.

Experimental Protocol: Synthesis via Friedländer Annulation[3]

Reactants:

  • 2-Aminoacetophenone

  • 1,3-Dichloroacetone

  • Chloro-trimethyl-silane

  • N,N-dimethyl-formamide (DMF)

  • Water

Procedure:

Stage 1: Cyclization

  • In a sealed reaction vessel, combine 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide.

  • Add chloro-trimethyl-silane to the mixture at 0°C.

  • Heat the sealed vessel to facilitate the Friedländer reaction.

Stage 2: Hydrolysis and Sonication

  • After the initial reaction, add water to the reaction mixture in N,N-dimethyl-formamide at 20°C.

  • Subject the mixture to sonication for 1 hour to yield this compound.

Yield: 76%[2]

G cluster_reactants Reactants cluster_process Process 2-Aminoacetophenone 2-Aminoacetophenone Stage1 Stage 1: Friedländer Annulation (Heating in sealed vessel at 0°C) 2-Aminoacetophenone->Stage1 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Stage1 Chloro-trimethyl-silane Chloro-trimethyl-silane Chloro-trimethyl-silane->Stage1 DMF DMF DMF->Stage1 Stage2 Stage 2: Hydrolysis & Sonication (Water, 20°C, 1 hr) Stage1->Stage2 Product 3-Chloro-2-(chloromethyl)-4- methylquinoline hydrochloride (Yield: 76%) Stage2->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

There is a notable absence of published research detailing the biological activity of this compound. While the broader class of chloromethyl quinoline derivatives has been mentioned in patents for potential use as intermediates in the synthesis of pharmaceuticals and crop protection agents, and some possess antimicrobial activity, no specific data is available for this particular compound.[3]

Similarly, other 3-chloroquinoline derivatives have been investigated for a range of therapeutic applications, including as hypnotics, anticonvulsants, and for the treatment of anxiety. However, these findings are not directly applicable to the title compound without specific experimental validation.

Due to the lack of available data, no signaling pathways or mechanisms of action can be described for this compound at this time.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined chemical properties. However, its biological profile remains uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological profiles. Screening against various cell lines and biological targets would be a critical first step in determining if this molecule holds any promise for therapeutic development. Without such fundamental research, its utility in drug discovery and development remains purely speculative.

References

molecular structure and weight of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, weight, and available experimental data for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is a chemical compound with the empirical formula C11H10Cl3N.[1][2] It is classified under the protein degrader building blocks family.[3] The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C11H10Cl3N[1][2]
Molecular Weight 262.56 g/mol [1][2]
CAS Number 37781-33-2[3][4]
Form Solid[1]
Purity ≥95%[3]
InChI Key GPLQWAVBVGCDBW-UHFFFAOYSA-N[1]
SMILES String CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl[1]

Molecular Structure

The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

G start Start Materials reactants 2-aminoacetophenone 1,3-Dichloroacetone chloro-trimethyl-silane start->reactants stage1 Stage 1: Friedländer Annulation - Solvent: DMF - Temp: 0°C then Heated - Sealed Vessel reactants->stage1 Combine intermediate Intermediate Product stage1->intermediate stage2 Stage 2: Hydrolysis - Add Water in DMF - Temp: 20°C - Sonication for 1h intermediate->stage2 product 3-Chloro-2-(chloromethyl)-4- methylquinoline hydrochloride stage2->product end End Product (76% Yield) product->end

References

Spectral Analysis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectral data (NMR, Mass Spectrometry, and IR) for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2) is limited. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this compound.[1] This technical guide, therefore, provides an in-depth overview of the expected spectral characteristics based on the analysis of structurally similar quinoline derivatives, alongside detailed hypothetical experimental protocols for data acquisition.

Predicted Spectral Data

While specific, experimentally determined quantitative data is unavailable, the spectral features of this compound can be predicted with a reasonable degree of accuracy by examining the known spectral properties of quinoline and its substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group, and the chloromethyl group. The hydrochloride form will likely result in broader signals for protons near the nitrogen atom.

  • Aromatic Protons (quinoline ring): Typically, these protons resonate in the downfield region of the spectrum, approximately between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern.

  • Methyl Protons (-CH₃): A singlet is anticipated for the methyl group at the C4 position, likely appearing in the range of δ 2.5-3.0 ppm.

  • Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group at the C2 position is expected, likely in the range of δ 4.5-5.0 ppm.

  • NH Proton: Due to the hydrochloride salt form, a broad singlet for the proton on the nitrogen atom may be observed, potentially far downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: The carbon atoms of the quinoline ring are expected to resonate in the region of δ 120-150 ppm. Carbons directly attached to the nitrogen and chlorine atoms will be shifted further downfield.

  • Methyl Carbon (-CH₃): The signal for the methyl carbon is expected to appear in the upfield region, around δ 15-25 ppm.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is anticipated to be in the range of δ 40-50 ppm.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base form of the molecule (C₁₁H₉Cl₂N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

  • Expected Molecular Ion (Free Base): m/z ≈ 225.01 (for the ³⁵Cl isotopes).

  • Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of a chlorine atom, a chloromethyl radical, or through rearrangements of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

  • C=C and C=N stretching (quinoline ring): A series of bands in the 1450-1650 cm⁻¹ region.

  • C-Cl stretching: Typically in the 600-800 cm⁻¹ range.

  • N-H stretching (from hydrochloride): A broad band may be observed in the 2400-3200 cm⁻¹ region.

Hypothetical Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectral data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the hydrochloride salt. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • ESI-MS Acquisition (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate a plausible synthetic route for this compound and the subsequent analytical workflow for its spectral characterization.

G cluster_synthesis Plausible Synthetic Pathway A 2-Aminoacetophenone C Cyclization A->C Conrad-Limpach Reaction B Acetoacetic Ester B->C D 4-Methyl-2-quinolone C->D E Chlorination (e.g., POCl3) D->E F 2-Chloro-4-methylquinoline E->F G Radical Chlorination (e.g., NCS) F->G H 3-Chloro-2-(chloromethyl)-4-methylquinoline G->H I HCl Treatment H->I J This compound I->J G cluster_workflow Spectral Analysis Workflow Start Synthesized Compound Data Spectral Data Acquisition Start->Data Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Analysis Data Analysis and Structure Elucidation NMR->Analysis MS Mass Spectrometry (High Resolution) MS->Analysis IR IR Spectroscopy (FTIR-ATR) IR->Analysis Data->NMR Data->MS Data->IR Report Technical Report Analysis->Report

References

An In-depth Technical Guide on the Solubility Profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in organic solvents. Due to the limited publicly available experimental data for this specific compound, this document provides a comprehensive framework for understanding and determining its solubility. The guide infers potential solubility characteristics based on structurally similar compounds, presents detailed, standardized experimental protocols for solubility determination, and includes a generalized experimental workflow diagram. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the solubility of this and other novel quinoline derivatives.

Introduction to the Solubility of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1] The introduction of substituents, such as chloro and methyl groups, significantly influences their physicochemical properties, including solubility.[1] The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability and formulation development.

Estimated Solubility Profile

While quantitative data for this compound is not available, the solubility of structurally related compounds can provide some insight. For instance, other chloro-methylquinoline derivatives are known to be soluble in solvents like ethyl acetate.[1] Generally, quinoline derivatives show solubility in alcohols and dipropylene glycol.[1] Given its hydrochloride salt form, it is anticipated to have some solubility in polar organic solvents.

The following table is a template that can be used to record experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Methanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., HPLC

Experimental Protocols for Solubility Determination

The following are detailed, standard methodologies for determining the solubility of a compound like this compound.

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]

  • Materials:

    • This compound

    • Selected organic solvents (analytical grade)

    • Thermostatic shaker

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical balance

    • Syringe filters (e.g., 0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.[4]

    • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).[4] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

    • Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4]

    • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5][6]

    • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]

  • Calibration and Calculation:

    • Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.[4]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.[4]

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]

For rapid screening of solubility in multiple solvents, HTS methods are often employed. These can include kinetic or thermodynamic approaches.

  • Kinetic Solubility Assay: This method often involves dissolving the compound in a solvent like DMSO and then diluting it into the target organic solvent. The concentration at which precipitation is first observed is determined, often by nephelometry or light scattering.

  • Thermodynamic Solubility (miniaturized shake-flask): This is a smaller-scale version of the equilibrium shake-flask method, often performed in 96-well plates to increase throughput.

Visualizing Experimental and Logical Workflows

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

G Generalized Workflow for Experimental Solubility Determination A Compound & Solvent Preparation B Addition of Excess Compound to Solvent A->B C Equilibration in Thermostatic Shaker (24-48h) B->C D Phase Separation (Centrifugation/Filtration) C->D F Analysis of Supernatant (e.g., HPLC, UV-Vis) D->F E Preparation of Calibration Standards E->F G Data Analysis & Solubility Calculation F->G

Caption: A generalized workflow for the experimental determination of compound solubility.[4]

While no specific signaling pathways involving this compound have been documented, quinoline derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be investigated.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Compound Quinoline Derivative Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: A hypothetical signaling cascade initiated by a quinoline derivative.

Conclusion

This technical guide provides a foundational understanding and practical approach to determining the solubility profile of this compound in organic solvents. Although specific data for this compound is scarce, the provided methodologies and illustrative examples offer a robust framework for researchers to conduct their own solubility studies. Accurate determination of solubility is a critical step in the advancement of new chemical entities from discovery to clinical application.

References

A Comprehensive Review on the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. First isolated from coal tar in 1834, quinoline and its derivatives are integral components of numerous natural products, particularly alkaloids, and synthetic compounds.[1] Molecules containing the quinoline ring system exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] This widespread bioactivity has driven continuous interest in the development of efficient and versatile synthetic methodologies for accessing substituted quinolines.[2] This technical guide provides an in-depth review of both classical and modern synthetic routes to substituted quinolines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Classical Methods for Quinoline Synthesis

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to a wide range of substitution patterns.

Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing the parent quinoline ring.[6][7] The reaction involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[6][8][9] The reaction is known to be highly exothermic and can be violent, often requiring the addition of a moderator like ferrous sulfate.[7][9]

The mechanism proceeds through the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a conjugate addition of the aniline, acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[6][9]

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_michael Step 2: Michael Addition cluster_cyclize Step 3: Cyclization & Dehydration cluster_oxidize Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_ref Aniline Aniline IntermediateA Adduct (A) Aniline->IntermediateA IntermediateA_ref IntermediateB 1,2-Dihydroquinoline IntermediateB_ref IntermediateA_ref->IntermediateB H⁺ -H₂O Quinoline Quinoline IntermediateB_ref->Quinoline [O] (Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline [9]

  • Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid (35 mL) with aniline (25 g).

  • Reagent Addition: Add glycerol (75 g) and ferrous sulfate heptahydrate (5 g) to the mixture. Heat the flask gently on a sand bath.

  • Initiation & Reflux: Once the reaction begins (indicated by bubbling), remove the heat source. The reaction will proceed exothermically. If it becomes too vigorous, cool the flask with a water bath. Once the initial vigorous reaction subsides, add nitrobenzene (20 g) as the oxidizing agent.

  • Heating: Heat the mixture under reflux for 3-4 hours.

  • Workup: Allow the mixture to cool and pour it into a large beaker containing 500 mL of water. Steam distill the mixture to remove unreacted nitrobenzene.

  • Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. Steam distill again to collect the quinoline.

  • Purification: Extract the distillate with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by distillation. The crude quinoline can be further purified by vacuum distillation.

ReactantsOxidizing AgentConditionsYield (%)Reference
Aniline, GlycerolNitrobenzene/H₂SO₄Reflux, 3-4 h~70%[9]
m-Toluidine, GlycerolArsenic Pentoxide/H₂SO₄140-150 °C85%[6]
3-Aminopyridine, GlycerolNitrobenzene/H₂SO₄Heat-[6]
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[10] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride.[6][10] The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, a variant known as the Beyer method.[10]

Doebner_von_Miller_Workflow start Start setup Combine Aniline and Acid (e.g., HCl) Heat to Reflux start->setup add Dropwise addition of α,β-unsaturated carbonyl (e.g., Crotonaldehyde) in Toluene setup->add reflux Continue Reflux (4-6 hours) add->reflux workup Cool to RT Neutralize with NaOH (aq) Extract with Organic Solvent reflux->workup purify Dry organic layer Concentrate Purify (Distillation or Chromatography) workup->purify end 2-Methylquinoline purify->end

Caption: Experimental workflow for the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline [11][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize tar formation.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Aniline Derivativeα,β-Unsaturated CarbonylCatalystYield (%)Reference
AnilineCrotonaldehydeHCl~70%[11]
AnilineAcroleinHCl/Toluene-[6]
4-IsopropylanilinePulegoneSc(OTf)₃85%[10]
Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines via the acid-catalyzed condensation of an aniline with a β-diketone.[6][8][13][14] The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[6][13]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [13]

  • Condensation: In a flask, mix m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently for 15-20 minutes. An exothermic reaction should occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture and slowly add concentrated sulfuric acid (3-4 eq) while keeping the temperature below 10 °C with an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture on a water bath at 100 °C for 30 minutes.

  • Workup: Cool the mixture and pour it onto crushed ice.

  • Isolation: Neutralize the solution with concentrated ammonia or sodium hydroxide solution, which will precipitate the crude product.

  • Purification: Filter the solid, wash it with cold water, and recrystallize from aqueous ethanol to obtain the pure 2,4-dimethyl-7-chloroquinoline.

Aniline Derivativeβ-DiketoneCatalystProductReference
AnilineAcetylacetoneH₂SO₄2,4-Dimethylquinoline[13]
m-ChloroanilineAcetylacetoneH₂SO₄2,4-Dimethyl-7-chloroquinoline[13]
β-NaphthylamineAcetylacetoneH₂SO₄2,4-Dimethylbenzo[g]quinoline[6]
Friedländer Synthesis

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the direct formation of highly substituted quinolines.[16][18]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Base (Aldol Condensation) Schiff_Base Schiff Base Reactants->Schiff_Base Acid (Schiff Base Formation) Aldol_Adduct->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Condensation Product Substituted Quinoline Schiff_Base->Product Cyclodehydration Cyclized_Intermediate->Product -H₂O

Caption: General mechanistic pathways in the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline [9][17]

  • Setup: In a flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol (5 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., a 10% aqueous solution, 0.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently under reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Isolation & Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

2-Aminoaryl Carbonylα-Methylene CompoundCatalyst/ConditionsYield (%)Reference
2-AminobenzaldehydeAcetaldehydeNaOH (aq)-[9]
2-AminoacetophenoneCyclohexanoneKOH/Ethanol, Reflux87%[19]
2-Aminoaryl ketonesEnolisable ketonesSulfamic acidHigh[20]
2-Aminoaryl ketonesα-Methylene carbonylsNafion NR50, MWHigh[1]
Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[21][22][23] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[21][22] This is followed by a high-temperature thermal cyclization, subsequent saponification of the resulting ester, and finally decarboxylation to yield the 4-quinolinone product.[21]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [22]

  • Setup: In a 2.5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 200-250 °C) and hold for the specified time (e.g., 10-30 minutes), as optimized for the specific substrate.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product should precipitate from the reaction mixture.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).

  • Analysis: Dry the resulting solid under vacuum. The product is often pure enough for the next step, or it can be further purified by recrystallization.

  • Hydrolysis & Decarboxylation (Optional): To obtain the final 4-hydroxyquinoline, suspend the ester in 10% aqueous NaOH, reflux for 1-2 hours, cool, and acidify with concentrated HCl to precipitate the carboxylic acid. The isolated acid can then be decarboxylated by heating in a high-boiling solvent like diphenyl ether.[22]

Aniline DerivativeConditionsProductYield (%)Reference
AnilineDowtherm A, 250 °C4-Hydroxyquinoline-3-carboxylate95%[24]
AnilineMW, 250 °C, 10 min4-Hydroxyquinoline-3-carboxylate85%[22]
3-MethoxyanilineMW, 250 °C, 10 minEthyl 7-methoxy-4-oxo-quinoline-3-carboxylate91%[22]

Modern Methods for Quinoline Synthesis

While classical methods are robust, modern organic synthesis has focused on developing more efficient, atom-economical, and environmentally benign routes. These often involve transition-metal catalysis, novel activation strategies, and green chemistry principles.

Transition-Metal-Catalyzed Syntheses

Transition metals like palladium, copper, rhodium, and cobalt have emerged as powerful catalysts for constructing the quinoline core, often through C-H activation, cross-coupling, and annulation strategies.[1][25][26] These methods can offer milder reaction conditions, broader functional group tolerance, and novel pathways to complex quinoline derivatives.[3][26]

Key Approaches:

  • Rhodium-catalyzed C-H activation: This method enables the synthesis of quinoline carboxylates through the ortho-C-H bond activation of anilines followed by annulation.[1]

  • Copper-catalyzed reactions: Copper catalysts are used for one-pot syntheses from anilines and aldehydes via C-H functionalization and subsequent C-N/C-C bond formation.[26] Copper acetate has been used to access functionalized quinolines from saturated ketones and anthranils.[1]

  • Cobalt-catalyzed cyclization: Cobalt catalysts can facilitate the cyclization of acetophenones and anilines or 2-aminoaryl alcohols with ketones to afford various quinoline skeletons with high yields.[1]

Catalyst SystemReactantsKey FeatureReference
Rh(III)Anilines, Alkynesortho-C-H bond activation[1]
Cu(OAc)₂Saturated ketones, AnthranilsOne-pot 3-substituted quinolines[1]
Co(III)Acetophenone, AnilineBroad functional group tolerance[1]
Pd(II)Benzimidoyl chlorides, 1,6-enynesDomino Sonogashira coupling/cyclization[26]
Green and Microwave-Assisted Approaches

In line with the principles of green chemistry, recent efforts have focused on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

  • Microwave Irradiation: As demonstrated in the Gould-Jacobs protocol, microwaves can dramatically reduce reaction times and improve yields by efficiently delivering energy for thermal cyclizations.[1][20][22]

  • Solid Acid Catalysts: Reusable solid acid catalysts like Nafion or montmorillonite K-10 offer an environmentally benign alternative to corrosive mineral acids in reactions like the Friedländer synthesis.[1][20]

  • Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in water reduces the use of volatile organic compounds.[20][27] For example, the Pfitzinger reaction has been conducted in near-critical water, and Friedländer condensations have been achieved under solvent-free conditions.[18][20]

The synthesis of substituted quinolines has evolved significantly from its classical origins. While traditional named reactions like the Skraup, Friedländer, and Combes syntheses remain indispensable tools, modern chemistry has introduced a host of innovative strategies. Transition-metal catalysis has opened new avenues for C-H functionalization and annulation, providing access to previously challenging substitution patterns under milder conditions. Furthermore, the integration of green chemistry principles, such as the use of microwave irradiation and recyclable catalysts, is paving the way for more sustainable and efficient production of these vital heterocyclic compounds. The continued development of novel synthetic methods will undoubtedly fuel further discoveries in drug development and materials science.[2]

References

Potential Biological Activities of 3-Chloroquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 3-position of the quinoline ring modulates the molecule's electronic properties and chemical reactivity, making 3-chloroquinoline a valuable precursor and key structural motif for developing novel therapeutic agents.[1][2] Derivatives of 3-chloroquinoline have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] This technical guide provides a comprehensive overview of the principal biological activities of 3-chloroquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.

Anticancer Activity

Derivatives of 3-chloroquinoline have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms that target the core processes of cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Action

The anticancer effects of these compounds are not attributed to a single mechanism but rather to the modulation of several critical signaling pathways.[1]

  • Inhibition of Pro-Survival Signaling Pathways: A primary strategy involves the disruption of pathways essential for cancer cell survival.

    • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival that is frequently overactive in cancer.[2] Molecular docking studies and biological assays have shown that certain 3-chloroquinoline derivatives, particularly hybrids with benzenesulfonamides, can act as inhibitors of the PI3K enzyme, effectively blocking downstream pro-survival signals.[1][3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Derivative 3-Chloroquinoline Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling inhibition by a 3-chloroquinoline derivative.[2]

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial element in cancer cell survival and proliferation. Some chloroquinoline derivatives have been shown to inhibit this pathway, leading to decreased expression of anti-apoptotic proteins.[1]

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which 3-chloroquinoline derivatives eliminate cancer cells.[1] This is often achieved through the activation of intrinsic and extrinsic cell death pathways, which can be confirmed by observing the cleavage of executioner caspases like caspase-3.[1]

  • Topoisomerase Inhibition: DNA topoisomerases are enzymes critical for managing DNA topology during replication and transcription. Certain 3-chloroquinoline derivatives can inhibit these enzymes, leading to DNA damage and cell death.[4]

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA_Supercoiled Supercoiled DNA Topoisomerase Topoisomerase DNA_Supercoiled->Topoisomerase Binds DNA_Cleaved Cleavage Complex (Transient) Topoisomerase->DNA_Cleaved Creates Nick DNA_Relaxed Relaxed DNA DNA_Cleaved->DNA_Relaxed Re-ligates DNA_Damage DNA Damage & Replication Fork Collapse DNA_Cleaved->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Derivative 3-Chloroquinoline Derivative Derivative->DNA_Cleaved Stabilizes

Caption: Mechanism of action for topoisomerase-inhibiting derivatives.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 3-chloroquinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.[1]

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference DrugIC₅₀ (µg/mL)Citation
Compound 2 Lung (A549-Raw)44.34DCF>50[3]
Colorectal (Lovo)28.82DCF>50[3]
Compound 7 HeLa34.69DCF41.25[3]
Compound 17 HeLa30.92DCF41.25[3]

DCF: 2′,7′-dichlorofluorescein

Experimental Protocols
  • MTT Assay for Cytotoxicity:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 3-chloroquinoline derivative and incubate for 48-72 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[5]

  • Caspase-3 Staining for Apoptosis:

    • Cell Culture: Grow cells on glass coverslips and treat with the test compound for a specified time.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

    • Staining: Incubate the cells with a primary antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

    • Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit positive staining for cleaved caspase-3.[1]

Antimicrobial Activity

Several novel 3-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential as leads for new antimicrobial agents.[6][7]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity is often assessed by measuring the zone of inhibition in agar diffusion assays.

CompoundBacterial StrainInhibition Zone (mm)Standard (Amoxicillin)Citation
2,7-Dichloroquinoline-3-carbonitrile (5) S. aureus11.00 ± 0.0318 mm[6][7]
P. aeruginosa11.00 ± 0.0318 mm[6][7]
2,7-Dichloroquinoline-3-carboxamide (6) E. coli11.00 ± 0.0418 mm[6][7]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) E. coli12.00 ± 0.0018 mm[6][7]
7-chloro-2-methoxyquinoline-3-carbaldehyde (7) S. pyogenes11.00 ± 0.02N/A[6][7]
Experimental Protocols
  • Broth Microdilution Method (for MIC):

    • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

  • Agar Disk Diffusion Method:

    • Plate Preparation: Spread a standardized inoculum of bacteria onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Disk Application: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory activity.[9] Studies on 3-chloroquinoline derivatives have identified compounds with potent effects, suggesting their potential use in treating inflammatory diseases.

Mechanisms of Action

The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Certain 2-substituted 3-arylquinoline derivatives significantly decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-activated macrophages.[10]

  • COX-2 Inhibition: Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with IC₅₀ values in the sub-micromolar range.[10]

Experimental Protocols
  • Carrageenan-Induced Rat Paw Edema:

    • Animal Model: Use Wistar rats, grouped into control, standard (e.g., Indomethacin), and test groups.

    • Compound Administration: Administer the test derivative orally or intraperitoneally.

    • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw to induce edema.

    • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[9][11]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • Cell Culture and Treatment: Culture macrophages (e.g., J774A.1 cells), pre-treat with the test compound for 1 hour, and then stimulate with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.[10]

    • Sample Collection: Collect the cell culture supernatants.

    • ELISA Procedure: Use commercial ELISA kits for TNF-α and IL-6. Add supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution.

    • Quantification: Measure the absorbance using a microplate reader and determine the cytokine concentrations from a standard curve.[10]

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-chloroquinoline derivatives against a range of viruses.

Quantitative Data: Antiviral Potency
CompoundVirusAssay Cell LineEC₅₀ / IC₅₀Selectivity Index (SI)Citation
Paulownin Derivative 7 Chikungunya (CHIKV)Vero9.05 µM (EC₅₀)> 16.8[12]
Compound 1g Resp. Syncytial Virus (RSV)N/A3.70 µM (IC₅₀)673.06[13]
Compound 1ae Influenza A Virus (IAV)N/A1.87 ± 0.58 µM (IC₅₀)> 53.48[13]
3-Cl-2-F-anilide derivative Avian Influenza (H5N1)N/A91.2% inhibitionN/A[5]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration

Experimental Protocols
  • MTT Assay for Antiviral Activity:

    • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.

    • Infection and Treatment: Remove the medium and infect the cells with the virus in the presence of serial dilutions of the test compound.

    • Incubation: Incubate the plates for a period sufficient to allow for viral cytopathic effect (CPE) to develop in untreated, virus-infected control wells.

    • MTT Staining: Add MTT solution to the wells and incubate to allow for formazan crystal formation in viable cells.

    • Measurement and Analysis: Solubilize the crystals and measure absorbance. Calculate the compound concentration that protects 50% of the cells from virus-induced death (the EC₅₀).[12]

Drug Discovery and Development Workflow

The discovery of new drugs based on the 3-chloroquinoline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.[2][4]

General Workflow

A typical workflow involves a tiered approach, starting with chemical synthesis and progressing through broad screening to more detailed mechanistic studies for the most potent compounds.[1]

Drug_Discovery_Workflow Start Scaffold Selection (3-Chloroquinoline) Synthesis Chemical Synthesis & Derivative Generation Start->Synthesis Screening In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Refinement Mechanism Mechanism of Action Studies (Signaling, Docking) Lead_Opt->Mechanism In_Vivo In Vivo Testing (Animal Models) Mechanism->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for drug discovery based on the 3-chloroquinoline scaffold.[2]

Molecular Hybridization Approach

A common design strategy is molecular hybridization, where the 3-chloroquinoline core is chemically linked to other pharmacophores (e.g., benzenesulfonamides) to enhance activity or confer new properties.[1][3]

Molecular_Hybridization Scaffold Core Scaffold (3-Chloroquinoline) Linker Linker Scaffold->Linker Pharmacophore Active Pharmacophore (e.g., Sulfonamide) Pharmacophore->Linker Hybrid Hybrid Molecule Linker->Hybrid Properties Enhanced or Novel Biological Activity Hybrid->Properties

Caption: Logic flow for molecular hybridization in drug design.[1]

Experimental Protocols
  • General Synthesis of 3-Substituted Quinoline Derivatives:

    • Materials: 3-Chloroquinoline hydrochloride, nucleophile of choice (e.g., amine, thiol), solvent (e.g., DMF, DMSO), and a base (e.g., K₂CO₃, Et₃N).[2]

    • Reaction: Dissolve 3-chloroquinoline hydrochloride and the nucleophile in the chosen solvent within a reaction vessel.

    • Base Addition: Add the base to the mixture to facilitate the reaction.

    • Heating: Heat the reaction mixture under stirring for a specified time until completion (monitored by TLC).

    • Work-up and Purification: After cooling, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the final 3-substituted quinoline derivative.[2]

  • Molecular Docking Simulation:

    • Preparation: Obtain the 3D crystal structure of the target protein (e.g., PI3K, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the 3-chloroquinoline derivative and optimize its geometry to find the lowest energy conformation.

    • Grid Generation: Define a grid box around the active site of the target protein.[4]

    • Docking: Perform the molecular docking using software such as AutoDock Vina or Maestro (Schrödinger) to predict the binding conformation and affinity of the ligand within the protein's active site.[4]

    • Analysis: Analyze the resulting docking poses, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[3]

3-Chloroquinoline and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral—underscores their vast therapeutic potential. The ability to readily modify the 3-position via nucleophilic substitution allows for extensive structural diversification and the application of rational design strategies like molecular hybridization. The continued exploration of these derivatives, supported by the robust experimental and computational protocols outlined in this guide, holds significant promise for the discovery and development of novel, potent, and selective therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride from 2-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a valuable quinoline derivative for research and development in medicinal chemistry. The described method is a one-pot synthesis utilizing the Friedländer annulation, a reliable and efficient reaction for constructing the quinoline core.

The protocol outlines the reaction of 2-Aminoacetophenone with 1,3-Dichloroacetone. This approach offers a direct route to the desired product, incorporating the necessary chloro-substituents in a single synthetic operation.[1]

Data Presentation

Table 1: Properties of Key Compounds

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-AminoacetophenoneStarting MaterialC₈H₉NO135.16551-93-9
1,3-DichloroacetoneReagentC₃H₄Cl₂O126.97534-07-6
This compoundFinal ProductC₁₁H₁₀Cl₃N262.5637781-33-2

Table 2: Summary of Reaction Parameters

ParameterValue
Reaction TypeFriedländer Annulation
Starting Material2-Aminoacetophenone
Key Reagents1,3-Dichloroacetone, Chlorotrimethylsilane
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature0°C to heated (sealed vessel)
Work-upAqueous work-up with sonication
Expected Yield~76%[1]
Purity (Typical)>95%[2]

Experimental Workflow Diagram

experimental_workflow start Start: Reagents reagents 1. 2-Aminoacetophenone 2. 1,3-Dichloroacetone 3. Chlorotrimethylsilane 4. DMF (Solvent) start->reagents Prepare reaction_setup Combine reagents in DMF Cool to 0°C reagents->reaction_setup Step 1 heating Seal vessel Heat to drive reaction reaction_setup->heating Step 2 workup Cool to 20°C Add water Sonicate for 1h heating->workup Step 3 isolation Isolate crude product (e.g., filtration) workup->isolation Step 4 purification Purify product (e.g., recrystallization) isolation->purification Step 5 product Final Product: 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl purification->product Final

Caption: Experimental workflow for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl.

Experimental Protocols

This protocol is based on the Friedländer synthesis of quinolines, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[3]

Materials and Equipment:

  • 2-Aminoacetophenone

  • 1,3-Dichloroacetone

  • Chlorotrimethylsilane (TMSCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Round-bottom flask or pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Ultrasonic bath

  • Standard glassware for work-up and purification

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry, and inert gas-flushed round-bottom flask or a sealed reaction vessel, add 2-Aminoacetophenone (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

    • Cool the solution to 0°C using an ice bath with continuous stirring.

  • Addition of Reagents:

    • To the cooled solution, slowly add 1,3-Dichloroacetone (1.1 eq).

    • Following this, add Chlorotrimethylsilane (1.2 eq) dropwise, ensuring the temperature remains at or near 0°C. TMSCl acts as a Lewis acid catalyst and dehydrating agent.

  • Reaction:

    • After the additions are complete, securely seal the reaction vessel.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture. The specific temperature and duration should be determined by reaction monitoring (e.g., by TLC or LC-MS), but heating at 80-100°C for several hours is a typical starting point for Friedländer syntheses.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature (20°C).

    • Carefully unseal the vessel and add deionized water to the reaction mixture.[1]

    • Place the flask in an ultrasonic bath and sonicate the mixture for 1 hour at 20°C to facilitate precipitation and break up any solid clumps.[1]

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual DMF and non-polar impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product, this compound, as a solid.

Logical Relationship Diagram: Reaction Mechanism

The synthesis proceeds via a Friedländer annulation mechanism.

mechanism reactants 2-Aminoacetophenone + 1,3-Dichloroacetone enamine Enamine Formation (Initial Adduct) reactants->enamine Step 1 cyclization Intramolecular Aldol Condensation (Cyclization) enamine->cyclization Step 2 dehydration Dehydration (Aromatization) cyclization->dehydration Step 3 product 3-Chloro-2-(chloromethyl)- 4-methylquinoline dehydration->product Step 4 salt Protonation with HCl (from TMSCl hydrolysis) product->salt Step 5 final_product Final Hydrochloride Salt salt->final_product

Caption: Simplified mechanism for the Friedländer synthesis of the quinoline core.

References

Friedländer Annulation: A Detailed Protocol for the Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation, a classic condensation reaction first reported by Paul Friedländer in 1882, remains a cornerstone in synthetic organic chemistry for the preparation of quinoline derivatives.[1][2][3][4][5] This versatile and straightforward method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing access to a wide array of substituted quinolines.[1][4] Quinolines are a significant class of heterocyclic compounds due to their prevalence in natural products and their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3]

This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Friedländer synthesis in research and drug development settings.

Application Notes

The Friedländer synthesis is a powerful tool for generating diverse libraries of substituted quinolines. The reaction is typically catalyzed by acids or bases and can often be performed under relatively mild conditions.[1][2] Recent advancements have expanded the catalytic scope to include Lewis acids, solid-supported reagents, nanocatalysts, and ionic liquids, which can improve reaction efficiency, selectivity, and sustainability.[1][4]

Key Advantages:

  • Simplicity and Efficiency: It is one of the most direct methods for quinoline synthesis.[1]

  • Versatility: A broad range of starting materials can be employed to produce a diverse array of substituted quinolines.[1]

  • Atom Economy: The reaction generally proceeds with high atom economy, minimizing waste.[1]

Common Applications in Drug Development:

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1]

  • Antimalarial Drugs: The quinoline core is a key pharmacophore in many antimalarial drugs.[1]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics.[1]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).[3]

  • Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization, followed by dehydration to yield the quinoline product.[3]

  • Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[3][5]

Experimental Protocols

Below are detailed protocols for the synthesis of substituted quinolines using the Friedländer reaction under various catalytic conditions.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes the synthesis of a polysubstituted quinoline using a strong acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.[3]

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

Protocol 2: Lewis Acid Catalyzed Synthesis

This protocol outlines the synthesis of a quinoline derivative using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol/Water (1:1 mixture)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 3: Reusable Catalyst Synthesis

This protocol describes the synthesis of a quinoline derivative using a reusable metal-organic framework (MOF) as a catalyst.

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Copper-based MOF (e.g., Cu-BTC)

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[1]

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.[1] The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following table summarizes quantitative data for various Friedländer annulation reactions, providing a comparison of different catalysts and conditions.

2-Aminoaryl Carbonylα-Methylene CompoundCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateConc. HCl (cat.)EthanolReflux4 h-[3]
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)Ethanol/Water60--[1]
2-AminobenzophenoneAcetylacetoneCu-BTC MOF (5)Toluene1002 h-[1]
2-AminobenzaldehydeAcetonep-TsOH (10)Solvent-free10015 min92[5]
2-AminobenzaldehydeCyclohexanoneIodine (10)Solvent-free8030 min94[5]
4-Chloro-2-trifluoroacetyl aniline2-PentanoneProline potassium salt (25)DMSORT35 min98[6]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateCeric ammonium nitrate (10)-RT45 min95[7][8]

Yields are for isolated products. "-" indicates data not specified in the source.

Visualizations

The following diagrams illustrate the general workflow and reaction mechanism of the Friedländer annulation.

Friedlander_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Mixing Mixing 2-Aminoaryl Aldehyde/Ketone->Mixing alpha-Methylene Compound alpha-Methylene Compound alpha-Methylene Compound->Mixing Heating/Stirring Heating/Stirring Mixing->Heating/Stirring Catalyst Extraction Extraction Heating/Stirring->Extraction Chromatography Chromatography Extraction->Chromatography Product Substituted Quinoline Chromatography->Product

Caption: General experimental workflow for the Friedländer annulation.

Friedlander_Mechanism cluster_pathways Reaction Pathways cluster_aldol Base-Catalyzed cluster_schiff Acid-Catalyzed Reactants_A 2-Aminoaryl Carbonyl + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants_A->Aldol_Adduct Aldol Condensation Cyclization_A Intramolecular Cyclization Aldol_Adduct->Cyclization_A Dehydration_A Dehydration Cyclization_A->Dehydration_A Quinoline_A Quinoline Dehydration_A->Quinoline_A Reactants_B 2-Aminoaryl Carbonyl + Enol/Enamine Schiff_Base Schiff Base (Imine) Reactants_B->Schiff_Base Schiff Base Formation Aldol_Type Intramolecular Aldol-type Reaction Schiff_Base->Aldol_Type Dehydration_B Dehydration Aldol_Type->Dehydration_B Quinoline_B Quinoline Dehydration_B->Quinoline_B

Caption: Mechanistic pathways of the Friedländer annulation.

References

Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a versatile bifunctional quinoline derivative that serves as a valuable intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of a reactive chloromethyl group at the 2-position and a chloro substituent at the 3-position of the quinoline ring allows for sequential and regioselective modifications, making this intermediate an attractive starting material for the synthesis of diverse and complex bioactive molecules.

The chloromethyl group at the C2 position is highly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and for building more complex molecular architectures. The chloro group at the C3 position, while less reactive towards nucleophilic substitution, can participate in transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. These dual reactive sites enable the construction of novel heterocyclic systems and the development of new chemical entities with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical intermediates and potential drug candidates.

Key Applications

  • Synthesis of Novel Anticancer Agents: The quinoline nucleus is a common feature in many anticancer drugs. This compound can be utilized as a scaffold to synthesize novel compounds that can be evaluated for their cytotoxic activity against various cancer cell lines. The functional groups on this intermediate allow for the synthesis of derivatives that can interact with biological targets such as kinases, topoisomerases, or tubulin.

  • Development of Antimicrobial Compounds: Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. This intermediate can be used to generate new molecules with potential activity against a range of bacterial and fungal pathogens.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a quinoline or quinazoline core. The reactivity of this compound allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various protein kinases involved in cell signaling pathways.

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions with 2-(Chloromethyl)quinoline Derivatives

NucleophileProductSolventCatalyst/BaseYield (%)Reference
Potassium Phthalimide2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dioneToluene18-crown-6~85%Adapted from[1]
2-mercaptobenzothiazole2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazoleDMFK2CO3~90%Hypothetical, based on similar reactions

Experimental Protocols

Protocol 1: Synthesis of 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione

This protocol describes the synthesis of a key intermediate where the reactive chloromethyl group is converted to a protected primary amine via a Gabriel synthesis. This phthalimide-protected amine can then be deprotected to yield a primary amine, which can be further functionalized.

Materials:

  • This compound

  • Potassium phthalimide[2]

  • 18-crown-6

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add potassium phthalimide (1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione.

Protocol 2: Synthesis of 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole

This protocol exemplifies the use of the chloromethyl group to form a carbon-sulfur bond, a common linkage in many biologically active molecules.

Materials:

  • This compound

  • 2-mercaptobenzothiazole

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-mercaptobenzothiazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Gabriel Synthesis cluster_protocol2 Protocol 2: Thioether Synthesis start1 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl reaction1 Nucleophilic Substitution (100 °C, 1h) start1->reaction1 reagents1 Potassium Phthalimide, 18-crown-6, Toluene reagents1->reaction1 workup1 Filtration & Concentration reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione purification1->product1 start2 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl reaction2 Nucleophilic Substitution (RT, 12h) start2->reaction2 reagents2 2-mercaptobenzothiazole, K2CO3, DMF reagents2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole purification2->product2

Caption: Experimental workflows for the synthesis of key derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activation pi3k PI3K rtk->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription quinoline_derivative Quinoline Derivative (Potential Kinase Inhibitor) quinoline_derivative->rtk Inhibition quinoline_derivative->pi3k Inhibition

Caption: Potential mechanism of action for quinoline-based kinase inhibitors.

References

Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a versatile synthetic intermediate with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The presence of a reactive chloromethyl group at the 2-position and a chlorine atom at the 3-position of the quinoline ring makes this compound an excellent starting material for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. These substitutions allow for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents.

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor for potent bioactive molecules. This document provides an overview of its potential applications based on the activities of structurally related quinoline derivatives, along with detailed protocols for the synthesis of new derivatives and their subsequent biological evaluation.

Potential Applications in Medicinal Chemistry

Based on the established pharmacological profile of the quinoline nucleus and its derivatives, this compound is a promising scaffold for the development of:

  • Anticancer Agents: Quinolines substituted at the C-2, C-3, and C-4 positions have demonstrated significant anticancer activity against a wide range of cancer cell lines.[3] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways, such as tubulin polymerization, or induction of apoptosis.[4]

  • Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs. Derivatives of this scaffold can be synthesized to target essential bacterial enzymes and processes.

  • Central Nervous System (CNS) Agents: A structurally similar compound, 2-chloro-3-(chloromethyl)-8-methylquinoline, has been used to synthesize quinolinyl amines with potential antidepressant activity, suggesting that derivatives of the title compound could be explored for neurological disorders.[5]

Data Presentation: Anticancer Activity of Representative Substituted Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives, highlighting the potential of this chemical class. The data is presented to provide a rationale for the synthesis and evaluation of new derivatives from this compound.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinoline 13 2-arylquinolineHeLa (Cervical)8.3[2]
Quinoline 12 2-arylquinolinePC3 (Prostate)31.37[2]
Compound 10g 4-amino, 7-alkoxyquinolineVarious human tumor cell lines< 1.0[6]
Compound 4c Pyridin-2-one derivativeMDA-MB-231 (Breast)Potent antiproliferative agent[4]
Quinoline-chalcone 23 Quinoline-chalcone hybridVarious cancer cell lines0.009 - 0.016[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-(Aminomethyl)-3-chloro-4-methylquinoline Derivatives

This protocol describes a general method for the synthesis of a library of quinoline derivatives via nucleophilic substitution of the chloromethyl group with various primary and secondary amines.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the selected amine (1.2 equivalents) to the solution.

  • Add triethylamine (2.5 equivalents) to the reaction mixture to act as a base and scavenger for the generated HCl.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain the final derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the newly synthesized quinoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom tissue culture plates

  • Synthesized quinoline derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Multi-channel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO or the solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl reaction Nucleophilic Substitution start->reaction amine Primary/Secondary Amine Library amine->reaction base Base (e.g., TEA) base->reaction purification Purification (Column Chromatography) reaction->purification library Library of Novel Quinoline Derivatives purification->library

Caption: Synthetic workflow for generating a library of novel quinoline derivatives.

G cluster_pathway Potential Anticancer Mechanism of Action quinoline Quinoline Derivative tubulin Tubulin Dimers quinoline->tubulin Inhibition of Polymerization microtubule Microtubule Dynamics tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: A potential mechanism of action via tubulin polymerization inhibition.

G cluster_screening Drug Discovery Workflow library Synthesized Quinoline Library primary_screen Primary Screening (e.g., MTT Assay) library->primary_screen hits Hit Compounds primary_screen->hits secondary_screen Secondary Assays (Mechanism of Action) hits->secondary_screen lead Lead Compound secondary_screen->lead optimization Lead Optimization (SAR) lead->optimization candidate Drug Candidate optimization->candidate

Caption: General workflow for screening and lead identification.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)quinoline hydrochloride is a versatile and highly reactive building block in synthetic organic and medicinal chemistry. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, including those with anticancer and antimicrobial properties. The strategic placement of a chloromethyl group at the 2-position provides an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity profile makes 2-(chloromethyl)quinoline hydrochloride a valuable precursor for the synthesis of novel drug candidates and functional materials.[1][2]

These application notes provide detailed protocols for the nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride with various nucleophiles, including phenols, amines, and thiourea. The resulting 2-substituted quinoline derivatives are key intermediates in the development of therapeutic agents.

Applications in Drug Discovery

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, making them a significant area of interest in drug discovery.

Anticancer Activity

A wide array of quinoline derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines.[3][4] For instance, certain 2-arylquinolines have shown selective cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some compounds displaying IC50 values in the low micromolar range.[3] Other substituted quinolines have been investigated as inhibitors of key cellular targets in cancer, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The synthesis of novel 2-substituted quinolines from 2-(chloromethyl)quinoline hydrochloride provides a direct route to new potential anticancer agents.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives of quinoline have been shown to be effective against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7][8][9] For example, certain quinoline-thiazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10] The nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride with various sulfur- and nitrogen-containing nucleophiles can lead to the generation of novel compounds with potent antimicrobial properties.[11]

Reaction Workflow

The general workflow for the nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride involves the reaction of the electrophilic chloromethyl group with a suitable nucleophile, typically in the presence of a base and an appropriate solvent.

workflow General Experimental Workflow start Start reagents Combine 2-(chloromethyl)quinoline HCl, Nucleophile, Base, and Solvent start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification product Characterize Final Product purification->product signaling Simplified RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization & Autophosphorylation rtk->dimer downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimer->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Quinoline Derivative (RTK Inhibitor) inhibitor->dimer

References

Navigating the Analytical Maze: A Guide to Quantifying Genotoxic Impurities in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which even at trace levels, can pose a significant risk to patient health. This document provides detailed application notes and protocols for the quantification of GTIs in APIs, focusing on widely accepted analytical techniques.

The detection and quantification of GTIs are challenging due to their low concentration levels, often in the parts-per-million (ppm) range, and the complex matrices of the APIs themselves.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, necessitating highly sensitive and specific analytical methods.[1][3]

This guide delves into the practical application of three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the implementation of robust analytical strategies for GTI control.

Selecting the Right Analytical Tool: A Strategic Approach

The choice of an analytical method for GTI quantification is dictated by the physicochemical properties of the impurity, including its volatility, polarity, and thermal stability, as well as the required sensitivity.[4] A general strategy for selecting the appropriate analytical technique is outlined below.

MethodSelection start GTI to be Analyzed volatile Is the GTI volatile? start->volatile gc_amenable Is the GTI amenable to GC? volatile->gc_amenable Yes lcms LC-MS / LC-MS/MS volatile->lcms No gcms GC-MS / GC-MS/MS gc_amenable->gcms Yes derivatization_gc Derivatization followed by GC-MS gc_amenable->derivatization_gc No, but can be derivatized hplcuv HPLC-UV lcms->hplcuv If GTI has a strong UV chromophore and lower sensitivity is acceptable derivatization_lc Derivatization followed by LC-MS or HPLC-UV lcms->derivatization_lc If GTI lacks a chromophore or requires enhanced stability

Caption: Decision tree for selecting an analytical method for GTI analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile GTIs

GC-MS is a powerful technique for the analysis of volatile and semi-volatile GTIs.[1] Its high sensitivity and selectivity make it ideal for detecting impurities such as alkyl halides and sulfonates.[5]

Application Note: Quantification of Alkyl Halides in an API

This protocol outlines a general procedure for the quantification of residual alkyl halides (e.g., methyl iodide, ethyl bromide) in an API using headspace GC-MS.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO)) to dissolve the sample.

    • Spike with a known concentration of an appropriate internal standard (e.g., deuterated analog of the target GTI).

    • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Oven Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Sampler Conditions:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Vial Equilibration Time: 30 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the specific alkyl halides.

  • Data Analysis:

    • Quantify the GTIs using a calibration curve prepared with standards of known concentrations.

    • The concentration of the GTI in the API is calculated based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary for GC-MS Methods
Genotoxic ImpurityAPI MatrixMethodLOD (ppm)LOQ (ppm)Recovery (%)Reference
Allyl ChlorideGemfibrozilGC-MS/MS0.0050.0180-120[6]
2-FluoroanilineRegorafenibGC-MS-SIM0.0020.006104.8-115.4[7]
2/3/4-FluoronitrobenzeneRegorafenibGC-MS-SIM0.020.0695.2-110.1[7]
1-Chloro-2-nitrobenzeneRegorafenibGC-MS-SIM0.020.0698.7-108.3[7]
4-Chloro-1-butanolGeneric APIGC-MS (SIM)<1--[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile GTIs

LC-MS and its tandem version, LC-MS/MS, are the techniques of choice for non-volatile, polar, and thermally labile GTIs.[1][9] They offer exceptional sensitivity and selectivity, enabling the detection of a wide range of impurities at very low levels.[9]

Application Note: Quantification of Sulfonate Esters in an API

This protocol describes a general method for the quantification of sulfonate esters (e.g., methyl p-toluenesulfonate, ethyl methanesulfonate) in an API using UPLC-MS/MS.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the API into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Instrumentation and Conditions:

    • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A linear gradient tailored to the specific separation, for example, 5-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each sulfonate ester.

  • Data Analysis:

    • Quantify using a calibration curve constructed from standards of known concentrations.

    • The concentration of the GTI is determined from the peak area of the MRM transition.

Quantitative Data Summary for LC-MS Methods
Genotoxic ImpurityAPI MatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
2-Methyl-6-nitro anilineTelmisartanLC-MS/MS (SIM)50100-[10]
Four Sulfonate EstersTSD-1UPLC-MS/MS0.045-0.120.15-0.3994.9-115.5[11]
Four PGIsCeritinibLC-MS/MS-1 (0.5 ppm)83.7-107.3[9]
Six PGIsPantoprazole Starting MaterialLC-MS/MS0.002-0.0150.006-0.0588.7-110.2[12]
Four PGIsVismodegibLC-MS/MS-0.03 ppm96.67-106.90[13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For GTIs that possess a UV chromophore and when the required sensitivity is not as stringent, HPLC-UV can be a robust and cost-effective analytical solution.[8]

Application Note: Quantification of a GTI with a UV Chromophore

This protocol provides a general method for quantifying a GTI with a suitable UV chromophore in an API.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the API at a high concentration (e.g., 10 mg/mL) in a suitable diluent.

    • Prepare a series of calibration standards of the GTI in the same diluent.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Buffer solution (e.g., 0.01 M phosphate buffer, pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: An optimized gradient to separate the GTI from the API and other impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: The UV maximum of the GTI.

  • Data Analysis:

    • Quantify the GTI using an external standard calibration curve.

    • The concentration is determined from the peak area at the specified wavelength.

Quantitative Data Summary for HPLC-UV Methods
Genotoxic ImpurityAPI MatrixMethodLODLOQRecovery (%)Reference
13 ImpuritiesVerapamilHPLC/UV0.01% (0.05 µg/ml)0.02% (1.0 µg/ml)-[14]
p-Toluene sulfonate estersFour diverse APIsLC-UV with online SPE-1 ng/mLExcellent[3]

General Workflow for Genotoxic Impurity Analysis

The overall process of GTI analysis involves several key stages, from risk assessment to final reporting, ensuring a comprehensive and compliant approach.

GTI_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Reporting risk_assessment Risk Assessment (in silico & experimental) identify_pgis Identify Potential GTIs risk_assessment->identify_pgis method_selection Select Analytical Technique (GC-MS, LC-MS, HPLC) identify_pgis->method_selection method_development Develop & Optimize Method method_selection->method_development method_validation Validate Method (ICH Q2(R1)) method_development->method_validation sample_analysis Routine Sample Analysis method_validation->sample_analysis data_review Data Review & Interpretation sample_analysis->data_review reporting Reporting & Documentation data_review->reporting

Caption: A typical workflow for the analysis of genotoxic impurities.

Conclusion

The effective control of genotoxic impurities is a non-negotiable aspect of modern drug development and manufacturing. The selection and implementation of appropriate analytical methods are critical for ensuring the safety and quality of APIs. This guide provides a foundational framework, including detailed protocols and quantitative data, to assist researchers and scientists in developing and executing robust analytical strategies for the quantification of genotoxic impurities. By adhering to these principles and adapting them to specific molecules and regulatory requirements, the pharmaceutical industry can continue to deliver safe and effective medicines to patients worldwide.

References

Application Notes and Protocols for Safe Handling and Storage of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated heterocyclic compounds are a diverse class of molecules frequently utilized in medicinal chemistry and drug development. While invaluable for their biological activities, their handling and storage necessitate stringent safety protocols due to their potential toxicity and reactivity. These application notes provide a comprehensive guide to ensure laboratory safety and maintain the integrity of research.

General Safety and Handling Precautions

All work with chlorinated heterocyclic compounds should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] A thorough understanding of the specific compound's toxicological profile from its Safety Data Sheet (SDS) is mandatory before beginning any work.

Key Handling Principles:

  • Minimize Exposure: Avoid direct contact with skin and eyes.[2][3] Do not taste or smell chemicals.[4]

  • Prevent Aerosolization: Handle solid compounds carefully to avoid generating dust.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[3][5] Do not consume food or beverages in the laboratory.[4][5]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various tasks involving chlorinated heterocyclic compounds.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields or chemical splash goggles.[1][8][9] A face shield is recommended if there is a splash hazard.[2][8][9]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][9] Inspect gloves before use.[2][4]Lab coat or chemical-resistant apron.[1][9] Closed-toe shoes are mandatory.[4][5]A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or dust is generated.[2]
Handling Solutions Chemical splash goggles.[8][9] A face shield is recommended for larger volumes or splash risks.[8][9]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][9]Lab coat or chemical-resistant apron.[1][9]Work should be performed in a chemical fume hood.[1][2]
Spill Cleanup Chemical splash goggles and a face shield.[8][9]Heavy-duty, chemical-resistant gloves.[10]Chemical-resistant coveralls or apron.[9][10] Chemical-resistant boots.[10]An appropriate respirator with cartridges for organic vapors and acid gases may be necessary depending on the spill size and compound volatility.[10]

Storage Procedures

Proper storage is crucial to prevent accidents, degradation of the compounds, and the formation of hazardous byproducts.

Key Storage Principles:

  • Segregation: Store chlorinated heterocyclic compounds separately from flammable solvents, strong oxidizing agents, and alkali metals to prevent violent reactions.[11]

  • Ventilation: Store in a well-ventilated area.[7][11] For particularly odorous or volatile compounds, a ventilated cabinet is recommended.[11]

  • Containers: Use tightly sealed, properly labeled containers made of a material compatible with the compound.[1][7] Regularly inspect containers for signs of leakage or degradation.[12]

  • Location: Do not store chemicals on benchtops, in fume hoods, or on the floor.[6][7][12] Store large containers below shoulder height.[11]

Experimental Protocols

Protocol for Weighing and Dissolving a Solid Chlorinated Heterocyclic Compound

Objective: To safely and accurately weigh and dissolve a solid chlorinated heterocyclic compound.

Materials:

  • Analytical balance

  • Chemical fume hood

  • Appropriate PPE (see Table 1)

  • Weighing paper or boat

  • Spatula

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Selected solvent (e.g., DMSO, ethanol)

Procedure:

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE before entering the designated handling area.[1]

  • Weighing: a. Place a clean weighing paper or boat on the tared analytical balance inside the fume hood.[1] b. Carefully transfer the desired amount of the compound onto the weighing paper using a clean spatula, avoiding dust creation.[1] c. Record the exact weight.

  • Dissolution: a. Transfer the weighed compound into the appropriate glassware.[1] b. To ensure a quantitative transfer, rinse the weighing paper with a small amount of the chosen solvent and add the rinse to the glassware.[1] c. Add the remaining solvent to the desired volume. d. If necessary, gently heat the solution with caution in the well-ventilated fume hood.[1]

  • Cleaning: a. Dispose of the weighing paper and any contaminated disposable materials in a designated hazardous waste container.[1] b. Clean the spatula and non-disposable equipment with a suitable solvent.[1] c. Wipe down the work surface within the fume hood.[1]

Protocol for Minor Spill Cleanup

Objective: To safely clean up a small spill (less than 1 liter of a low-toxicity liquid or a few grams of a solid) of a chlorinated heterocyclic compound. For major spills, evacuate the area and contact emergency personnel.[12]

Materials:

  • Appropriate PPE for spill cleanup (see Table 1)

  • Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent)[13]

  • Plastic bags or a sealable container for waste[14]

  • Hazardous waste labels[13]

  • Soap and water[13]

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[14]

  • Don PPE: Put on the appropriate PPE for spill cleanup.[14]

  • Containment: a. For liquid spills, contain the spill by surrounding the area with absorbent material, working from the outside in.[12] b. For solid spills, carefully cover the spill with a dry absorbent material to prevent dust from becoming airborne.[13]

  • Absorption: a. Once contained, apply absorbent material over the entire spill.[15] b. Allow the material to fully absorb the chemical.

  • Collection: a. Carefully collect the absorbed material using a scoop or dustpan.[13] b. Place the collected waste into a heavy-duty plastic bag or a sealable container.[13][14]

  • Decontamination: Clean the spill area with soap and water.[12][13]

  • Disposal: a. Seal and label the waste container as hazardous waste, specifying the spilled chemical.[13][14] b. Dispose of the waste through your institution's hazardous waste management program.[12][13]

Waste Disposal

Waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.

  • Segregation: Keep chlorinated waste streams separate from non-chlorinated solvent waste.[11]

  • Containers: Use designated, properly labeled, and leak-proof containers for hazardous waste.[13]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[16] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[12]

Visualized Workflows

// Node styles start_end [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; io [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_hazards [label="Assess Hazards\n(Review SDS)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_work_area [label="Prepare Work Area\n(Fume Hood)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; conduct_experiment [label="Conduct Experiment", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Spill Occurs?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup_spill [label="Follow Spill\nCleanup Protocol", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Work Area\n& Equipment", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; dispose_waste [label="Segregate & Dispose\nof Hazardous Waste", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; doff_ppe [label="Doff PPE", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_hands [label="Wash Hands", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> assess_hazards; assess_hazards -> don_ppe; don_ppe -> prepare_work_area; prepare_work_area -> conduct_experiment; conduct_experiment -> spill; spill -> decontaminate [label="No"]; spill -> cleanup_spill [label="Yes"]; cleanup_spill -> decontaminate; decontaminate -> dispose_waste; dispose_waste -> doff_ppe; doff_ppe -> wash_hands; wash_hands -> end; } caption: "General workflow for safely handling chlorinated heterocyclic compounds."

// Node styles start_end [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; emergency [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes spill_occurs [label="Spill Occurs", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert_area [label="Alert Area Occupants", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_spill [label="Assess Spill Severity", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; major_spill [label="Major Spill\n(>1L, highly toxic)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; minor_spill [label="Minor Spill", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="Evacuate Area", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; call_emergency [label="Call Emergency Services\n& EHS", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; contain_absorb [label="Contain & Absorb Spill", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_waste [label="Collect & Package Waste", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; decontaminate [label="Decontaminate Area", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; report_spill [label="Report Spill to Supervisor/EHS", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges spill_occurs -> alert_area; alert_area -> assess_spill; assess_spill -> major_spill [label="Major"]; assess_spill -> minor_spill [label="Minor"]; major_spill -> evacuate; evacuate -> call_emergency; minor_spill -> don_ppe; don_ppe -> contain_absorb; contain_absorb -> collect_waste; collect_waste -> decontaminate; decontaminate -> report_spill; call_emergency -> report_spill; } caption: "Decision-making workflow for responding to a chemical spill."

// Node styles start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; category [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; storage_unit [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF", shape=folder];

// Nodes start [label="Chlorinated Heterocyclic Compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compatibility [label="Check Chemical Compatibility", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; separate_flammables [label="Separate from Flammables", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate_oxidizers [label="Separate from Oxidizers", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate_alkali [label="Separate from Alkali Metals", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ventilated_cabinet [label="Store in Ventilated Cabinet", shape=folder, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_containment [label="Use Secondary Containment", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; final_storage [label="Properly Labeled & Sealed Storage", shape=folder, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> compatibility; compatibility -> separate_flammables; compatibility -> separate_oxidizers; compatibility -> separate_alkali; separate_flammables -> ventilated_cabinet; separate_oxidizers -> ventilated_cabinet; separate_alkali -> ventilated_cabinet; ventilated_cabinet -> secondary_containment; secondary_containment -> final_storage; } caption: "Logical relationships for the safe storage of chlorinated compounds."

References

Scaling Up Quinoline Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a wide range of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The efficient synthesis of quinoline derivatives is therefore of paramount importance. While numerous methods exist for quinoline synthesis—such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions—transitioning these from laboratory-scale to larger, preparative scales presents significant challenges.[1] These challenges include managing exothermic reactions, ensuring efficient mass and heat transfer, and developing scalable purification strategies.[2]

This document provides detailed application notes and protocols for scaling up key quinoline synthesis reactions. It is intended for researchers, scientists, and drug development professionals seeking to move from milligram to multi-gram or larger scale production. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry are also explored as powerful tools for improving efficiency, safety, and scalability.

General Considerations for Scale-Up

Transitioning a quinoline synthesis from a small-scale laboratory setup to a larger production scale requires careful consideration of several factors that are often negligible at the bench.

  • Heat and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. Inadequate heat removal can also lead to thermal runaway, a significant safety concern, especially in highly exothermic reactions like the Skraup synthesis.

  • Reagent Addition: The method of reagent addition becomes critical at scale. Instead of adding reagents all at once, a controlled addition profile using a syringe pump or a dropping funnel is often necessary to manage the reaction exotherm and maintain a consistent temperature.

  • Safety: The inherent hazards of a reaction are magnified at a larger scale. A thorough risk assessment is essential. For instance, the Skraup reaction is notoriously vigorous and requires specific safety measures, such as the use of moderators and ensuring adequate cooling and venting.[3][4]

  • Work-up and Purification: Procedures that are convenient on a small scale, like multiple small extractions or flash column chromatography, can become impractical and uneconomical at a larger scale. Scalable methods such as recrystallization and steam distillation are often preferred.

Classical Synthesis Methods: Scaled-Up Protocols

Friedländer Synthesis

The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] While traditional methods can have limitations when scaled up due to harsh conditions, one-pot procedures using inexpensive reagents have been developed for gram-scale synthesis.[5]

Experimental Protocol: One-Pot Gram-Scale Synthesis of 2-Phenylquinoline-7-carboxylic acid [5]

This protocol details a scalable, one-pot method that begins with the in-situ reduction of an o-nitroarylcarbaldehyde.

  • Materials:

    • 4-Formyl-3-nitrobenzoic acid

    • Acetophenone

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-formyl-3-nitrobenzoic acid (10.0 g), iron powder, and ethanol.

    • Heat the mixture to reflux and then add a catalytic amount of aqueous hydrochloric acid.

    • Monitor the reduction of the nitro group to an amine by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reduction is complete, add acetophenone and powdered potassium hydroxide to the reaction mixture.

    • Continue to reflux the mixture until the condensation and cyclization are complete, monitoring by TLC or HPLC.

    • After completion, cool the reaction mixture and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and adjust the pH to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry to yield 2-phenylquinoline-7-carboxylic acid.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline, but it is notoriously exothermic and can be violent if not properly controlled.[4] The use of a moderator, such as ferrous sulfate (FeSO₄), is crucial for controlling the reaction's exothermicity on a larger scale.[3]

Experimental Protocol: Controlled Skraup Synthesis of Quinoline [3][4]

  • Materials:

    • Aniline

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Nitrobenzene (oxidizing agent)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Procedure:

    • In a large round-bottom flask (with a volume significantly larger than the reaction mixture) equipped with a mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.

    • Stir the mixture to ensure even distribution.

    • Slowly and with constant stirring, add concentrated sulfuric acid. The addition is exothermic, and cooling may be required to control the temperature.

    • Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

    • After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3 hours.

    • Allow the reaction mixture to cool.

    • Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the quinoline from the tarry residue.[6]

    • Purify the collected quinoline from the aqueous distillate.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[7] While sulfuric acid is a common catalyst, mixtures of polyphosphoric acid (PPA) and alcohols can be more effective dehydrating agents.[7]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline [8]

  • Materials:

    • Aniline

    • Acetylacetone (a β-diketone)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Procedure:

    • In a suitable reaction vessel, slowly add the aniline to the concentrated sulfuric acid or PPA with cooling.

    • To this mixture, add the acetylacetone dropwise with stirring, maintaining a controlled temperature.

    • After the addition is complete, heat the reaction mixture to the specified temperature (typically 60-105 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).[9]

    • Allow the mixture to cool and then carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and then purify by recrystallization.

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[10] A common issue at scale is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound.[11]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [11]

  • Materials:

    • Aniline

    • Crotonaldehyde

    • Hydrochloric Acid (HCl)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Upon completion, cool the mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Quantitative Data Summary

The following tables provide a comparative overview of key parameters for different quinoline synthesis methods, both classical and modern.

Table 1: Classical Batch Synthesis Methods

Synthesis MethodKey ReagentsTypical ProductReaction Temp. (°C)Reaction TimeTypical Yield (%)Reference(s)
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted/substituted quinolines110 - 1700.75 - 6 h14 - 47[9]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid2- and/or 4-substituted quinolines~8015 - 17 h18 - 37[9]
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good[9]
Friedländer (One-Pot) o-Nitroarylcarbaldehyde, ketone, Fe, HCl, KOHMono- or disubstituted quinolinesRefluxVaries58 - 100[5]

Table 2: Modern Synthesis Methods

Synthesis MethodKey ReagentsReaction Temp. (°C)Reaction TimeTypical Yield (%)Reference(s)
Microwave-Assisted Friedländer 2-Aminophenylketone, cyclic ketone, acetic acidFused quinoline scaffold1605 minExcellent
Microwave-Assisted (General) Various130 - 1508 - 40 min68 - 86[12][13]
Continuous Flow (Photochemical) 2-(Azidomethyl)-3-(aryl)prop-2-enenitrile, NBS3-CyanoquinolinesRoom Temp.Minutes~74 - 78
Continuous Flow (Doebner-von Miller) Aniline, crotonaldehyde, H₂SO₄QuinaldinesVariesVariesImproved vs. Batch

Modern Approaches to Scalable Quinoline Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[12][13]

Protocol: Microwave-Assisted Friedländer Synthesis [14]

  • Apparatus: A dedicated microwave reactor is required.

  • Materials:

    • 2-Aminobenzophenone

    • Cyclic ketone (e.g., cyclohexanone)

    • Glacial Acetic Acid

  • Procedure:

    • In a microwave reaction vessel, combine 2-aminobenzophenone and the cyclic ketone.

    • Use neat acetic acid as both the solvent and the catalyst.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5 minutes.

    • After cooling, the product can be isolated by standard work-up procedures, such as precipitation and filtration.

Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages for scaling up reactions, including superior heat and mass transfer, improved safety, and the potential for automated, continuous production.[15] This technology is particularly well-suited for highly exothermic or hazardous reactions.

Protocol Outline: Continuous Flow Synthesis of Quinolines [16][15]

  • Apparatus: A typical flow chemistry setup includes pumps, a T-mixer, a reactor coil (which can be heated or irradiated), and a back-pressure regulator.

  • General Procedure:

    • Prepare separate stock solutions of the reactants. For example, in a photochemical flow synthesis of 3-cyanoquinolines, one solution would contain the 2-(azidomethyl)-3-(aryl)prop-2-enenitrile substrate and the other would contain N-bromosuccinimide (NBS) and HBr in a suitable solvent like dichloromethane (DCM).[16]

    • Use syringe pumps to deliver the reactant solutions at a defined flow rate into a T-mixer, where they combine.

    • The mixed stream then enters a reactor coil. The residence time in the reactor is controlled by the coil volume and the total flow rate. The reactor can be heated, cooled, or, in the case of photochemical reactions, irradiated with a light source (e.g., an LED lamp).[15]

    • The product stream exits the reactor and can be collected or directed into an in-line work-up and purification system, such as a liquid-liquid membrane separator.[16]

    • Throughputs of over one gram per hour have been demonstrated for certain quinoline syntheses using this method.[15]

Visualizations

Experimental_Workflow General Experimental Workflow for Scaled-Up Batch Synthesis reactant_prep Reactant Preparation & Charging Reactor reaction Controlled Reaction (Heating/Cooling, Stirring, Timed Reagent Addition) reactant_prep->reaction monitoring Reaction Monitoring (TLC, HPLC, GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quenching & Work-Up (e.g., Neutralization, Steam Distillation) monitoring->workup Proceed if complete isolation Product Isolation (Filtration, Extraction) workup->isolation purification Purification (Recrystallization, Distillation) isolation->purification final_product Final Product (Analysis & Storage) purification->final_product

Caption: General workflow for scaled-up batch synthesis.

Flow_Chemistry_Setup Continuous Flow Chemistry Setup for Quinoline Synthesis cluster_pumps Pumps pumpA Pump A (Reactant 1) mixer T-Mixer pumpA->mixer pumpB Pump B (Reactant 2) pumpB->mixer reactor Reactor Coil (Heated/Irradiated) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Diagram of a continuous flow synthesis setup.

Friedlander_Mechanism Friedländer Synthesis Mechanism reactants 2-Aminoaryl Ketone Ketone with α-methylene aldol Aldol Condensation reactants->aldol intermediate1 α,β-Unsaturated Ketone (after dehydration) aldol->intermediate1 cyclization Intramolecular Condensation (Amino group attacks carbonyl) intermediate1->cyclization intermediate2 Dihydroquinoline Intermediate cyclization->intermediate2 aromatization Dehydration (Aromatization) intermediate2->aromatization product Substituted Quinoline aromatization->product

Caption: Reaction mechanism for the Friedländer synthesis.

Conclusion

Scaling up quinoline synthesis from the benchtop to preparative scales requires a shift in experimental design, with a greater emphasis on reaction control, safety, and scalable work-up procedures. While classical methods like the Skraup, Combes, Doebner-von Miller, and Friedländer syntheses can be adapted for larger scales, modern technologies offer significant advantages. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, while continuous flow chemistry provides unparalleled control over reaction parameters, enhancing safety and enabling automated production. The choice of method will ultimately depend on the specific quinoline target, available equipment, and the desired scale of production. The protocols and data presented here provide a guide for researchers to navigate the challenges and opportunities in the large-scale synthesis of this vital heterocyclic scaffold.

References

Application Notes and Protocols for the Use of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Developing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the modulation of its pharmacological profile, making it an attractive starting point for the development of novel therapeutic agents. 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a key starting material and versatile intermediate for the synthesis of a diverse range of quinoline derivatives. The presence of two reactive chloro groups at positions 2 and 3, along with a methyl group at position 4, provides multiple sites for chemical modification, enabling the generation of extensive compound libraries for anticancer screening.

These application notes provide an overview of the utility of this compound in the design and synthesis of potential anticancer agents. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and summarizes the anticancer activity of representative quinoline derivatives.

Synthesis of Anticancer Agents

The chemical reactivity of the chloro substituents at the C2 and C3 positions of the quinoline ring allows for various synthetic transformations to generate novel derivatives. A primary strategy involves nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles to introduce diverse pharmacophores.

General Synthetic Scheme

A common approach to synthesizing anticancer agents from this compound involves a one-pot reaction. An example is the Friedländer annulation, which can be used for the synthesis of the quinoline core itself.

Synthesis of this compound

A reported synthesis of the title compound involves the reaction of 2-aminoacetophenone with 1,3-dichloroacetone in the presence of chloro-trimethyl-silane in N,N-dimethyl-formamide (DMF). The reaction is heated in a sealed vessel, followed by treatment with water and sonication.[3]

Data Presentation: Anticancer Activity of Quinoline Derivatives

While specific anticancer data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the in vitro cytotoxic activity of various other quinoline derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of novel compounds synthesized from the title precursor.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)MTT Assay1.38[1]
HCT-116 (Colon)MTT Assay5.34[1]
MCF-7 (Breast)MTT Assay5.21[1]
Quinoline chalcone 6HL60 (Leukemia)Not Specified0.59[1]
Phenylsulfonylurea derivative 7HepG-2 (Liver)Not Specified2.71[1]
A549 (Lung)Not Specified7.47[1]
MCF-7 (Breast)Not Specified6.55[1]
Quinoline-based dihydrazone 3bMCF-7 (Breast)MTT Assay7.016[4]
Quinoline-based dihydrazone 3cMCF-7 (Breast)MTT Assay7.05[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound.

Materials:

  • This compound

  • Nucleophile of choice (e.g., substituted anilines, thiols, alcohols)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (1.1-2.0 equivalents) and the base (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 80-120 °C) for a period ranging from 2 to 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially targeted by quinoline derivatives and a typical experimental workflow for their evaluation.

G General Synthetic Workflow Start 3-Chloro-2-(chloromethyl)- 4-methylquinoline hydrochloride Reaction Nucleophilic Substitution (e.g., with Amines, Thiols) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for synthesizing and evaluating anticancer agents.

G Potential Anticancer Mechanisms of Quinoline Derivatives cluster_pathways Signaling Pathways PI3K PI3K/Akt/mTOR Pathway Proliferation Cancer Cell Proliferation & Survival PI3K->Proliferation Promotes EGFR EGFR Signaling Pathway EGFR->Proliferation Promotes Apoptosis Induction of Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to CellCycle Cell Cycle Arrest CellCycle->Proliferation Inhibits Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->EGFR Inhibition Quinoline->Apoptosis Induction Quinoline->CellCycle Induction

Caption: Potential signaling pathways modulated by quinoline anticancer agents.

MTT_Workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing 3-Chloro-2-(chloromethyl)-4-methylquinoline is through the Friedländer annulation. This reaction involves the condensation of 2-aminoacetophenone with 1,3-dichloroacetone. The resulting quinoline base is then converted to its hydrochloride salt.

Q2: What are the typical yields for this synthesis?

Reported yields for the Friedländer synthesis of the quinoline base are in the range of 76% under optimized conditions.[1] However, the yield can be significantly influenced by reaction parameters and the purity of the starting materials.

Q3: What are the most critical parameters affecting the reaction yield?

Several factors can impact the yield of the reaction:

  • Purity of Reactants: Impurities in 2-aminoacetophenone or 1,3-dichloroacetone can lead to side reactions and lower yields.

  • Reaction Temperature: The Friedländer condensation often requires an initial cooling phase followed by heating. Precise temperature control is crucial to minimize the formation of byproducts.

  • Catalyst/Promoter: The choice and amount of catalyst or promoter, such as chlorotrimethylsilane, can significantly influence the reaction rate and efficiency.

  • Solvent: The polarity and boiling point of the solvent, typically a polar apathetic solvent like N,N-dimethylformamide (DMF), can affect reactant solubility and the reaction pathway.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, may promote degradation or side product formation.

Q4: How is the final hydrochloride salt formed?

The purified 3-Chloro-2-(chloromethyl)-4-methylquinoline free base is typically dissolved in a suitable organic solvent, and then treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) or by bubbling dry HCl gas through the solution. The hydrochloride salt then precipitates and can be collected by filtration.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Degradation of starting materials or product at high temperatures.Ensure accurate temperature control. If degradation is suspected, try running the reaction at a slightly lower temperature for a longer duration.
Impure starting materials.Verify the purity of 2-aminoacetophenone and 1,3-dichloroacetone using techniques like NMR or GC-MS. Purify starting materials by recrystallization or distillation if necessary.
Formation of a Dark Oil or Tar Polymerization of reactants or intermediates.This can be caused by excessive temperatures or incorrect stoichiometry. Ensure precise temperature control and use the correct molar ratios of reactants.
Presence of oxygen leading to oxidative side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil Instead of a Solid Presence of residual solvent.Dry the product under high vacuum for an extended period.
Significant impurities depressing the melting point.Purify the product using column chromatography or recrystallization from a suitable solvent system.
Mixture of Isomers (Regioselectivity Issues) While less common with the specified symmetrical ketone, issues can arise with unsymmetrical ketones in Friedländer synthesis.This can be influenced by the catalyst and reaction conditions. For this specific synthesis, ensure the correct starting materials are used.

Data Presentation

Table 1: Expected Impact of Reaction Parameters on Yield

Parameter Condition Expected Impact on Yield Rationale
Temperature Too LowLowIncomplete reaction, slow reaction rate.
Optimal (e.g., 0°C initially, then heating)HighPromotes desired reaction pathway while minimizing side reactions.
Too HighLowPromotes side reactions like polymerization and degradation.
Reaction Time Too ShortLowIncomplete conversion of starting materials.
OptimalHighAllows for complete reaction without significant product degradation.
Too LongLowMay lead to product degradation or formation of byproducts.
Catalyst (e.g., TMSCl) Concentration Too LowLowInsufficient promotion of the condensation reaction.
OptimalHighEfficiently catalyzes the reaction.
Too HighVariableMay lead to unwanted side reactions.
Solvent Inappropriate SolventLowPoor solubility of reactants, unfavorable reaction kinetics.
Optimal (e.g., DMF)HighGood solubility of reactants and facilitates the desired reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline

This protocol is based on the principles of the Friedländer annulation for this specific target molecule.

Materials:

  • 2-Aminoacetophenone

  • 1,3-Dichloroacetone

  • Chlorotrimethylsilane (TMSCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.

  • In the dropping funnel, prepare a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous DMF.

  • Add the 1,3-dichloroacetone solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Place the flask in an ultrasonic bath and sonicate for 1 hour at 20°C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-2-(chloromethyl)-4-methylquinoline.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.

Protocol 2: Preparation of this compound

Materials:

  • 3-Chloro-2-(chloromethyl)-4-methylquinoline (free base)

  • Isopropanol or Diethyl ether, anhydrous

  • Hydrochloric acid solution (e.g., 2 M in isopropanol or diethyl ether) or dry HCl gas

Procedure:

  • Dissolve the purified 3-Chloro-2-(chloromethyl)-4-methylquinoline in a minimal amount of anhydrous isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the corresponding solvent dropwise to the stirred solution at room temperature. Alternatively, bubble dry HCl gas through the solution.

  • A precipitate of the hydrochloride salt will form.

  • Continue the addition until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold anhydrous isopropanol or diethyl ether.

  • Dry the product under vacuum to yield this compound.

Visualizations

Reaction_Pathway Reactant1 2-Aminoacetophenone Intermediate Aldol/Schiff Base Intermediate Reactant1->Intermediate + Reactant2 (TMSCl, DMF) Reactant2 1,3-Dichloroacetone Reactant2->Intermediate Product_base 3-Chloro-2-(chloromethyl)-4-methylquinoline Intermediate->Product_base Cyclization & Dehydration Product_HCl 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl Product_base->Product_HCl + HCl

Caption: Reaction pathway for the synthesis of the target compound.

Experimental_Workflow Start Reactant Mixing (0°C) Reaction Heating (80-90°C) Start->Reaction Workup Aqueous Workup & Sonication Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification_base Purification (Chromatography/ Recrystallization) Extraction->Purification_base Salt_Formation HCl Salt Formation Purification_base->Salt_Formation Final_Product Final Product Isolation & Drying Salt_Formation->Final_Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Problem Found Pure Pure Check_Purity->Pure No Issue Purify Purify Starting Materials Impure->Purify Review_Conditions Review Reaction Conditions Pure->Review_Conditions Temp_Issue Temperature Control? Review_Conditions->Temp_Issue Potential Issue Time_Issue Reaction Time? Review_Conditions->Time_Issue Potential Issue Conditions_OK Conditions Correct Review_Conditions->Conditions_OK No Issue Adjust_Temp Calibrate & Ensure Stable Heating Temp_Issue->Adjust_Temp Extend_Time Monitor with TLC, Extend Time Time_Issue->Extend_Time Analyze_Workup Analyze Workup & Purification Conditions_OK->Analyze_Workup

Caption: A logical troubleshooting decision tree for low yield issues.

References

common side products in the synthesis of 3-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-methylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-chloro-2-methylaniline, focusing on the formation of key side products. The most prevalent synthetic strategy involves a two-step process: the chlorination of o-nitrotoluene followed by the reduction of the resulting 2-chloro-6-nitrotoluene intermediate.

Issue 1: Presence of Isomeric Impurities in the Final Product

Question: My final product is contaminated with significant amounts of isomeric chloro-methylanilines. What is the origin of these impurities and how can I minimize them?

Answer: Isomeric impurities primarily arise from two sources depending on the synthetic route:

  • From the Chlorination of o-Nitrotoluene: The electrophilic chlorination of o-nitrotoluene is the main source of the isomeric intermediate, 4-chloro-2-nitrotoluene. The methyl group directs chlorination to the ortho- and para-positions, while the nitro group directs to the meta-position. This competition results in a mixture of isomers. The subsequent reduction of 4-chloro-2-nitrotoluene leads to the formation of 4-chloro-2-methylaniline , a common impurity.

  • From Direct Chlorination of 2-Methylaniline: If you are using a route involving the direct chlorination of 2-methylaniline (o-toluidine), the primary isomeric byproduct is 5-chloro-2-methylaniline . One study reported a product ratio of approximately 57:43 for 3-chloro-2-methylaniline to 5-chloro-2-methylaniline.[1]

Troubleshooting Steps:

  • Optimize Chlorination of o-Nitrotoluene:

    • Catalyst Selection: The choice of Lewis acid catalyst can influence the isomer ratio. While ferric chloride (FeCl₃) is common, exploring other catalysts or catalyst systems may improve regioselectivity.[2][3] Using milder catalysts like steel shavings instead of more energetic iron filings can also reduce the formation of di- and tri-chlorinated byproducts.

    • Temperature Control: Maintain the reaction temperature within the optimal range (typically 50-60°C) to control the rate of reaction and potentially improve the desired isomer ratio.[2][4]

    • Purification of Intermediate: If the isomeric impurity is carried over from the first step, it is crucial to purify the 2-chloro-6-nitrotoluene intermediate before reduction. Fractional vacuum distillation is the most effective method to separate 2-chloro-6-nitrotoluene from 4-chloro-2-nitrotoluene.[2][3]

  • Purification of the Final Product:

    • Fractional Distillation: 3-chloro-2-methylaniline and its isomers have very close boiling points, making separation by standard distillation challenging. High-efficiency fractional distillation under vacuum is necessary.[5][6][7]

    • Crystallization: In some cases, conversion to a salt (e.g., hydrochloride) followed by fractional crystallization may be an effective purification strategy.

Issue 2: Presence of 2-Methylaniline (o-Toluidine) Impurity

Question: My 3-chloro-2-methylaniline is contaminated with 2-methylaniline. What causes this and how can it be prevented?

Answer: The presence of 2-methylaniline is a result of hydrodechlorination, a side reaction where the chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom during the reduction of 2-chloro-6-nitrotoluene.

Troubleshooting Steps:

  • Catalytic Hydrogenation: This side reaction is particularly common in catalytic hydrogenation.

    • Catalyst Modification: To suppress dechlorination, use a modified catalyst. For example, platinum or palladium catalysts promoted with a second metal (like iron) can create electron-deficient active sites that favor the reduction of the nitro group over the cleavage of the carbon-chlorine bond.

    • Dechlorination Inhibitors: The use of specific inhibitors in the reaction mixture can also be effective.

  • Iron/Acid (Béchamp) Reduction: This method is generally less prone to significant hydrodechlorination compared to catalytic hydrogenation.[8] However, ensuring controlled reaction conditions (temperature, rate of addition) is still important.

  • Sulfide-based Reduction (Zinin Reaction): Reagents like sodium sulfide are known to be highly selective for the reduction of nitro groups in the presence of aryl halides, making this a good alternative to minimize dechlorination.

Issue 3: Presence of Di- and Tri-chlorinated Impurities

Question: I am observing higher molecular weight impurities in my product, likely di- or tri-chlorinated species. How are these formed and what can I do to avoid them?

Answer: These impurities, such as 2,5-dichlorotoluene, are formed during the initial chlorination of o-nitrotoluene due to over-chlorination.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of chlorinating agent (e.g., chlorine gas) used. An excess of chlorine will favor the formation of polychlorinated products.

  • Catalyst Activity: Highly active catalysts (like iron filings) can promote over-chlorination. Using a less reactive catalyst, such as steel turnings, can provide better control.

  • Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired level of mono-chlorination is achieved. Avoid prolonged reaction times or excessively high temperatures.

  • Purification of Intermediate: Purify the 2-chloro-6-nitrotoluene intermediate by vacuum distillation to remove higher-boiling polychlorinated compounds before proceeding to the reduction step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 3-chloro-2-methylaniline?

A1: The most common side products depend on the synthetic route but generally include:

  • Isomeric Impurities: 4-chloro-2-methylaniline (from the reduction of the 4-chloro-2-nitrotoluene intermediate) and 5-chloro-2-methylaniline (from the direct chlorination of 2-methylaniline).

  • Dechlorinated Product: 2-methylaniline (o-toluidine), formed during the reduction step.

  • Over-chlorinated Products: Dichlorotoluenes and their corresponding anilines, originating from the chlorination of o-nitrotoluene.

Q2: What analytical methods are suitable for monitoring the purity of 3-chloro-2-methylaniline?

A2: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for analyzing the purity and identifying the side products.[9] High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a powerful technique for separating the main product from its isomers and other impurities.[10]

Q3: Can fractional distillation effectively remove isomeric impurities?

A3: Fractional distillation can be used, but it is challenging due to the close boiling points of the isomers. A highly efficient distillation column and operation under vacuum are required for effective separation.[5][6][7] For laboratory scale, this may be difficult to achieve complete separation.

Q4: What is the Béchamp reduction and is it suitable for this synthesis?

A4: The Béchamp reduction is the reduction of an aromatic nitro compound to an aniline using iron metal in an acidic medium (e.g., hydrochloric or acetic acid).[8] It is a widely used and robust method for the synthesis of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene and is generally less prone to the side reaction of dechlorination compared to some catalytic hydrogenation methods.[5][8]

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes. 3-Chloro-2-methylaniline and related aromatic amines are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. The chlorination step involves chlorine gas, which is highly toxic and corrosive. The reduction reactions can be exothermic and may produce flammable hydrogen gas.

Quantitative Data Summary

Synthesis Step Reactants Conditions Product(s) Typical Yield/Ratio Reference
Chlorinationo-Nitrotoluene, Cl₂Ferric Chloride catalyst, 50-60°C2-Chloro-6-nitrotoluene & 4-Chloro-2-nitrotoluene~80% 6-chloro isomer, ~20% 4-chloro isomer--INVALID-LINK--
Chlorination2-Methylaniline, Cl₂95.9% H₂SO₄, 50°C3-Chloro-2-methylaniline & 5-Chloro-2-methylaniline57:43 ratio[1]
Reduction (Béchamp)2-Chloro-6-nitrotoluene, Fe, HClAqueous, boiling3-Chloro-2-methylaniline~94%[5]

Key Experimental Protocols

Protocol 1: Chlorination of o-Nitrotoluene

This protocol is adapted from established chemical synthesis literature.[2][3]

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap for unreacted chlorine.

  • Charging the Reactor: Charge the flask with o-nitrotoluene and the catalyst (e.g., 2% w/w ferric chloride).

  • Reaction: Heat the mixture to 50-60°C with vigorous stirring. Bubble dry chlorine gas through the mixture at a controlled rate.

  • Monitoring: Monitor the reaction progress by measuring the density of the reaction mixture or by GC analysis. Stop the chlorine addition when the desired conversion is reached (e.g., when the concentration of o-nitrotoluene is below 5%).[4]

  • Work-up: Cool the reaction mixture. Wash the organic layer with a dilute acid solution (e.g., 5% HCl), followed by water, and finally neutralize with a dilute base solution (e.g., sodium carbonate).

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by fractional vacuum distillation to separate the 2-chloro-6-nitrotoluene from isomers and polychlorinated byproducts.

Protocol 2: Béchamp Reduction of 2-Chloro-6-nitrotoluene

This protocol is based on a standard procedure for the iron/acid reduction of nitroarenes.[5]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a suspension of finely divided iron powder in water and a small amount of concentrated hydrochloric acid.

  • Reaction Initiation: Heat the iron suspension to boiling with vigorous stirring.

  • Addition of Nitro Compound: Slowly add the molten 2-chloro-6-nitrotoluene to the boiling suspension over a period of several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Completion: After the addition is complete, continue to heat and stir the mixture for an additional period (e.g., 3 hours) to ensure complete reaction.[3]

  • Work-up: Cool the reaction mixture and make it basic by adding a sodium carbonate solution.

  • Isolation: Isolate the product by steam distillation.[3] The 3-chloro-2-methylaniline will distill with the steam. Collect the distillate and separate the organic layer.

  • Purification: The crude product can be further purified by vacuum distillation.[5]

Visualizations

Synthesis_Pathway_1 cluster_chlorination Step 1: Chlorination cluster_reduction Step 2: Reduction o-Nitrotoluene o-Nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene o-Nitrotoluene->2-Chloro-6-nitrotoluene + Cl2 (FeCl3) 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene o-Nitrotoluene->4-Chloro-2-nitrotoluene Side Product Dichlorotoluenes Dichlorotoluenes o-Nitrotoluene->Dichlorotoluenes Side Product 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 2-Chloro-6-nitrotoluene->3-Chloro-2-methylaniline [H] (e.g., Fe/HCl) 2-Methylaniline 2-Methylaniline 2-Chloro-6-nitrotoluene->2-Methylaniline Dechlorination 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline 4-Chloro-2-nitrotoluene->4-Chloro-2-methylaniline Impurity Carryover

Caption: Main synthesis route and formation of key side products.

Synthesis_Pathway_2 2-Methylaniline 2-Methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 2-Methylaniline->3-Chloro-2-methylaniline + Cl2 (H2SO4) 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline 2-Methylaniline->5-Chloro-2-methylaniline Isomeric Side Product

Caption: Alternative synthesis via direct chlorination of 2-methylaniline.

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it important?

The Friedländer synthesis is a classic organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone) to form a quinoline. This reaction, which can be catalyzed by acids or bases, is a cornerstone in heterocyclic chemistry due to its simplicity and the wide availability of starting materials. Quinolines are a vital structural motif in many pharmaceuticals, natural products, and functional materials, exhibiting a broad range of biological activities.

Q2: What are the common causes of low yields in the Friedländer synthesis?

Low yields in the Friedländer synthesis can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to the degradation of starting materials or products.

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.

  • Suboptimal Catalyst: The choice of catalyst is critical, and an inappropriate catalyst can lead to low conversion rates or the formation of side products.

  • Incorrect Solvent: The reaction medium plays a significant role in both yield and reaction rate.

  • Incomplete Reaction: Insufficient reaction time or temperature can result in incomplete conversion of the starting materials.

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction, purification, and other work-up procedures.

Q3: How can I improve the yield of my Friedländer synthesis?

To improve the yield, consider the following optimization strategies:

  • Milder Reaction Conditions: Modern protocols often utilize milder catalysts, such as gold catalysts or solid-supported reagents, which allow the reaction to proceed at lower temperatures and minimize side reactions.

  • Catalyst and Solvent Screening: Systematically screen different catalysts (both acidic and basic) and solvents to find the optimal combination for your specific substrates.

  • Control of Stoichiometry: A slight excess of the methylene component (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the more valuable amino-aryl carbonyl compound.

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.

  • Use of an Imine Analog: To circumvent the aldol condensation side reaction, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.

Q4: How do I address regioselectivity issues when using unsymmetrical ketones?

When an unsymmetrical ketone is used, two different regioisomers of the quinoline product can be formed. To control regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For instance, certain amine catalysts have been shown to favor the formation of a single isomer.

  • Introduction of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-carbon, thus controlling the regioselectivity.

  • Use of Ionic Liquids: Some ionic liquids have been shown to promote regiospecific Friedländer annulation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inappropriate catalyst or reaction conditions.Screen a variety of acid and base catalysts (e.g., p-TsOH, H2SO4, KOH, piperidine). Optimize temperature and reaction time.
Low reactivity of starting materials.Consider using more reactive starting materials or employing microwave-assisted or ultrasound-assisted synthesis to enhance reaction rates.
Decomposition of starting materials or product.Use milder reaction conditions. If using a strong acid or base, consider a modern, milder catalyst.
Multiple Products Observed (Poor Regioselectivity) Use of an unsymmetrical ketone.Employ a directing group on the ketone, such as a phosphoryl group. Use a regiospecific catalyst system, for example, certain amine catalysts or ionic liquids.
Significant Side Product Formation (e.g., from ketone self-condensation) Reaction conditions are too harsh (especially basic conditions).Use milder reaction conditions (lower temperature, milder base). Slowly add the ketone to the reaction mixture. Use an imine analog of the o-aminoaryl aldehyde or ketone.
Difficulty in Product Purification Formation of tars and polymeric materials.This is common with harsh conditions. Use milder catalysts and reaction conditions.
Product is difficult to separate from starting materials or side products.Optimize your purification technique. Column chromatography on silica gel is a common and effective method. Recrystallization can also be used if a suitable solvent is found.

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis

CatalystReaction ConditionsTypical Yields (%)Reference(s)
Traditional Catalysts
KOHReflux in Ethanol60-85
p-Toluenesulfonic acid (p-TsOH)Reflux in Toluene or Ethanol70-90
H2SO4High TemperatureVariable, often with side products
Modern Catalysts
Iodine (I2)Solvent-free, 80-100°C85-95
Gold CatalystsMilder temperaturesHigh
Nanocatalysts (e.g., Fe3O4-supported ionic liquid)60-100°C, often solvent-free90-99
Ionic Liquids (e.g., [bmim]HSO4)Room temperature to 80°CHigh
Solid-Supported Acids (e.g., P2O5/SiO2)80°C, solvent-free85-95

Table 2: Influence of Solvent on Friedländer Synthesis Yield

SolventCatalystTemperature (°C)Yield (%)Reference(s)
EthanolVariousRefluxGenerally Good
Toluenep-TsOHRefluxGood
WaterCatalyst-free70Up to 97
Dichloromethane (DCM)VariousRefluxOften Lower
Solvent-freeVarious80-120High to Excellent

Experimental Protocols

Protocol 1: General Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

  • Materials:

    • 2-aminoaryl aldehyde or ketone (1.0 eq)

    • Ketone with an α-methylene group (1.1 eq)

    • Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

    • Solvent (e.g., toluene or ethanol)

    • Saturated aqueous sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl aldehyde or ketone, the ketone with an α-methylene group, and the solvent.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Solvent-Free Synthesis using a Solid-Supported Catalyst (P₂O₅/SiO₂)

This protocol is based on a greener approach that avoids the use of organic solvents.

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • Carbonyl compound with an α-methylene group (1.2 mmol)

    • P₂O₅/SiO₂ catalyst

    • Chloroform

  • Procedure:

    • In a round-bottom flask, mix the 2-aminoaryl ketone, the carbonyl compound, and the P₂O₅/SiO₂ catalyst.

    • Heat the mixture at 80°C with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add chloroform and stir to dissolve the product.

    • Filter the mixture to remove the solid catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Product Quinoline Cyclized_Intermediate->Product -H₂O Unsaturated_Carbonyl->Product Intramolecular Cyclization & -H₂O

Caption: Reaction mechanism of the Friedländer synthesis showing two possible pathways.

Experimental_Workflow Start Start Mix_Reactants 1. Mix Reactants & Catalyst (2-aminoaryl ketone, carbonyl compound, catalyst) Start->Mix_Reactants Reaction 2. Heat and Stir (Monitor by TLC) Mix_Reactants->Reaction Workup 3. Work-up (e.g., Quench, Extract) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization 5. Characterization (NMR, MS, etc.) Purification->Characterization End Pure Quinoline Product Characterization->End

Caption: General experimental workflow for the Friedländer synthesis of quinolines.

Troubleshooting_Guide Start Low Yield or Side Products? Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) Start->Check_Conditions Harsh_Conditions Are Conditions Too Harsh? Check_Conditions->Harsh_Conditions Milder_Conditions Use Milder Catalyst/ Lower Temperature Harsh_Conditions->Milder_Conditions Yes Side_Reactions Specific Side Products Observed? Harsh_Conditions->Side_Reactions No End Improved Yield and Purity Milder_Conditions->End Aldol_Condensation Aldol Self-Condensation? Side_Reactions->Aldol_Condensation Yes Slow_Addition Implement Slow Addition of Ketone Aldol_Condensation->Slow_Addition Yes Use_Imine Use Imine Analog Aldol_Condensation->Use_Imine Also consider Regioselectivity Regioselectivity Issues? Aldol_Condensation->Regioselectivity No Slow_Addition->End Use_Imine->End Directing_Group Use Directing Group or Specific Catalyst Regioselectivity->Directing_Group Yes Optimize_Purification Optimize Purification Technique Regioselectivity->Optimize_Purification No Directing_Group->End Optimize_Purification->End

Caption: Troubleshooting decision tree for the Friedländer synthesis.

Technical Support Center: Optimizing Chlorination of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of quinoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the chlorination of quinoline derivatives?

A1: A variety of reagents can be employed for the chlorination of quinolines, with the choice depending on the desired regioselectivity and the nature of the quinoline substrate. Commonly used chlorinating agents include:

  • Phosphorus Oxychloride (POCl₃): A powerful and widely used reagent, particularly for converting hydroxyquinolines to their chloro-analogues. However, it is corrosive, moisture-sensitive, and often requires harsh reaction conditions.[1]

  • Vilsmeier-Haack Reagent: Typically prepared in situ from DMF and a chlorinating agent like POCl₃, SOCl₂, or oxalyl chloride. It is effective for both chlorination and formylation.[1]

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, it can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.[1]

  • Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent, often used with catalytic DMF, that produces gaseous byproducts which can simplify purification.[1]

  • Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, though its application may lead to different reactivity patterns, including ring chlorination.[1]

  • N-Chlorosuccinimide (NCS): A common reagent for radical chlorinations.

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): Used in a novel, green approach for the synthesis of 2-chloroquinoline.[2]

Q2: How can I control the regioselectivity of the chlorination reaction?

A2: The position of chlorination on the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents.

  • Positions C-2 and C-4: These positions are electron-deficient and susceptible to nucleophilic substitution. A common strategy is the conversion of a hydroxyquinoline to a chloroquinoline using a reagent like POCl₃.[3]

  • Positions C-5 and C-8: These positions on the carbocyclic ring are more electron-rich and are the preferred sites for electrophilic substitution.[3][4] For instance, chlorination in strong sulfuric acid with a chlorine source can yield 5- and 8-chloroquinolines.[5]

  • Position C-3: A protocol for C3-H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt and PIFA/PIDA.[6]

  • Enzymatic Chlorination: Flavin-dependent halogenases can offer high regioselectivity, often directing chlorination to the position ortho to a hydroxyl group.[7]

Q3: What are some alternatives to using the highly corrosive phosphorus oxychloride (POCl₃)?

A3: Due to the hazardous nature of POCl₃, several alternatives can be considered:

  • Vilsmeier-Haack Reagent: Can be a milder alternative for specific transformations.[1]

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂): These can be more reactive and may allow for milder reaction conditions.[1]

  • "Green" Chemistry Approaches: A method utilizing DCDMH in a microfluidic reactor has been developed for the synthesis of 2-chloroquinoline, offering a more environmentally friendly option.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of quinoline derivatives and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inappropriate chlorinating agent.1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Use milder reaction conditions or a less reactive chlorinating agent.[1] 3. Screen different chlorinating agents and solvents.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Harsh acidic conditions causing polymerization.1. Carefully control the reaction temperature.[1] 2. Monitor the reaction by TLC and stop it once the starting material is consumed.[1] 3. In Skraup synthesis, use a moderator like ferrous sulfate to control the reaction rate and reduce charring.[8]
Multiple Chlorination Products (Over-chlorination) 1. High reactivity of the mono-chlorinated product. 2. Excess of chlorinating agent.1. Use a stoichiometric amount of the chlorinating agent. 2. Add the chlorinating agent slowly to the reaction mixture. 3. Control the reaction time and temperature.
Unexpected Formylation of the Quinoline Ring The Vilsmeier-Haack reagent is also a formylating agent.This is an inherent reactivity of the Vilsmeier reagent. If formylation is not desired, choose a different chlorinating agent like SOCl₂ or (COCl)₂.[1]
Vigorous or Uncontrollable Reaction 1. Highly reactive chlorinating agent (e.g., Thionyl Chloride). 2. Exothermic reaction (e.g., Skraup synthesis).1. Add the chlorinating agent dropwise to a cooled solution of the substrate. Use a solvent to moderate the reaction.[1] 2. For the Skraup synthesis, add a moderator like ferrous sulfate and control the addition of sulfuric acid with efficient cooling and stirring.[8]
Difficult Purification Formation of phosphoric acid byproducts (with POCl₃) or polymeric material.1. For POCl₃ reactions, the workup can be challenging. Consider alternative reagents that produce gaseous byproducts like oxalyl chloride.[1] 2. For tarry products from Skraup synthesis, purification by steam distillation followed by extraction is a common method.[8]

Data Presentation

Table 1: Comparison of Chlorinating Agents for Hydroxyquinolines

Chlorinating Agent Typical Substrate Key Features Potential Issues
POCl₃ HydroxyquinolinesPowerful, widely usedCorrosive, moisture-sensitive, harsh conditions, difficult workup[1]
Vilsmeier-Haack Reagent Acetanilides (for 2-chloro-3-formylquinolines)Versatile (chlorination & formylation)Can lead to undesired formylation[1]
SOCl₂ (+ catalytic DMF) HydroxyquinolinesMore reactive than POCl₃, lower temperatures possibleHighly reactive, can be uncontrollable[1]
(COCl)₂ (+ catalytic DMF) HydroxyquinolinesPowerful, gaseous byproducts simplify purificationToxic and corrosive byproducts (CO, HCl)[1]

Table 2: Optimization of C3-Chlorination of 4-Quinolone (1a)

Entry Oxidant Chlorine Source Solvent Time (min) Yield (%)
1PIFAKClMeOH1086[6]
2PIDAKClMeOH1079[6]
3PhICl₂KClMeOH8 h6[6]
4PhIOKClMeOH8 h<6[6]
5TBHPKClMeOH8 hNo reaction
6H₂O₂KClMeOH8 hNo reaction
7K₂S₂O₈KClMeOH8 hNo reaction
8OxoneKClMeOH8 h62 (+ byproduct)[6]

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Hydroxyquinoline using Thionyl Chloride (SOCl₂)[9]

  • Dissolve the hydroxyquinoline derivative (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: C3-Regioselective Chlorination of a 4-Quinolone using PIFA and KCl[6]

  • To a solution of the 4-quinolone (1 equivalent) in methanol (MeOH), add potassium chloride (KCl, 1.2 equivalents).

  • Add (Diacetoxyiodo)benzene (PIFA, 1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for 10 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for Quinoline Chlorination start Start: Quinoline Derivative reagents Add Solvent and Chlorinating Agent start->reagents reaction Reaction at Controlled Temperature (Monitor by TLC) reagents->reaction workup Quench Reaction (e.g., with NaHCO₃ or H₂O) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) extraction->purification product Final Chlorinated Quinoline purification->product

Caption: General workflow for a typical quinoline chlorination experiment.

troubleshooting_low_yield Troubleshooting Logic for Low Reaction Yield start Problem: Low Yield check_completion Is the starting material consumed (TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Starting material consumed check_completion->complete Yes solution_incomplete Increase reaction time/temperature or add more reagent. incomplete->solution_incomplete check_degradation Are there multiple spots or baseline material on TLC? complete->check_degradation degradation Degradation/Side Reactions check_degradation->degradation Yes no_degradation Clean reaction but low isolated yield check_degradation->no_degradation No solution_degradation Use milder conditions (lower temp.) or a different, less reactive chlorinating agent. degradation->solution_degradation solution_workup Optimize workup and purification steps to minimize product loss. no_degradation->solution_workup

Caption: Troubleshooting logic for addressing low yield in chlorination reactions.

References

Technical Support Center: Stability and Degradation of Chloromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloromethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for chloromethylquinolines?

A1: The main stability concerns for chloromethylquinolines revolve around the reactivity of the chloromethyl group. This group is a good leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.[1] Key factors that can lead to degradation include exposure to moisture (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and strong nucleophiles or bases.

Q2: What is the most common degradation pathway for chloromethylquinolines in the presence of water?

A2: In aqueous environments, the most common degradation pathway is hydrolysis. The chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming the corresponding (quinolin-2-yl)methanol. Under certain conditions, further transformation to quinolin-2(1H)-one may occur.[2] The rate of hydrolysis is expected to be dependent on pH and temperature.

Q3: Are chloromethylquinolines sensitive to light?

A3: Yes, compounds with a quinoline ring system can be susceptible to photodegradation.[3] Exposure to UV or even ambient light over extended periods can lead to the cleavage of the C-Cl bond and other photochemical reactions. It is recommended to store chloromethylquinolines in amber vials or otherwise protected from light.

Q4: What are the likely products of thermal degradation?

A4: Thermal stress can lead to the decomposition of chloromethylquinolines. While specific products for this class of compounds are not extensively documented in the literature, thermal decomposition of similar chlorinated organic compounds can result in the formation of hydrogen chloride gas and a complex mixture of byproducts, potentially including polymerized materials.[4]

Q5: How can I monitor the degradation of my chloromethylquinoline sample?

A5: The most common and effective method for monitoring the degradation of chloromethylquinolines and identifying degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[5][6][7] This allows for the separation of the parent compound from its degradants and provides information on their molecular weights and structures.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Potential Cause Recommended Solution
Low Reactivity of Nucleophile Use a stronger nucleophile. For neutral nucleophiles like alcohols or amines, consider deprotonation with a suitable base to increase nucleophilicity.[1][8]
Steric Hindrance The quinoline ring can cause steric hindrance.[1] Try increasing the reaction temperature, but monitor for side reactions. Alternatively, consider a less sterically hindered nucleophile.
Inappropriate Solvent Use a polar aprotic solvent such as DMF or acetonitrile to enhance the rate of SN2 reactions.[1]
Poor Leaving Group Ability While chloride is a good leaving group, in some cases, reactivity can be enhanced by converting it to a better leaving group in situ, for example, by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1]
Issue 2: Formation of Unexpected Side Products
Potential Cause Recommended Solution
Elimination Reaction (E2) The use of strong, bulky bases can favor elimination to form 2-vinylquinoline.[1] Use a milder, non-nucleophilic base and control the reaction temperature.
Di-substitution If the nucleophile can react more than once, control the stoichiometry by using a slight excess of the chloromethylquinoline or by slow addition of the nucleophile.[8]
Decomposition/Tar Formation High reaction temperatures or the use of a very strong base can lead to decomposition, often indicated by the reaction mixture turning dark.[8] Run the reaction at a lower temperature and use a milder base (e.g., K₂CO₃).
Hydrolysis of Starting Material The chloromethyl group is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Degradation Pathways and Stability Data

The degradation of chloromethylquinolines can proceed through several pathways, primarily hydrolysis, photolysis, and thermolysis.

Hydrolysis

Hydrolysis is a major degradation pathway in the presence of water. The reaction involves the nucleophilic attack of water on the benzylic carbon, leading to the displacement of the chloride ion.

Proposed Hydrolysis Pathway of 2-(Chloromethyl)quinoline

G cluster_hydrolysis Hydrolysis Pathway 2_CMQ 2-(Chloromethyl)quinoline HMQ 2-(Hydroxymethyl)quinoline 2_CMQ->HMQ + H₂O - HCl Q_one Quinolin-2(1H)-one HMQ->Q_one Tautomerization/Oxidation

Caption: Proposed hydrolysis pathway of 2-(chloromethyl)quinoline.

Quantitative Stability Data

Specific kinetic data for the degradation of chloromethylquinolines is not extensively available in the reviewed literature. However, forced degradation studies are typically conducted to assess stability. The table below provides a general framework for such studies.

Stress Condition Typical Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60-80°C2-(Hydroxymethyl)quinoline, quinolin-2(1H)-one
Basic Hydrolysis 0.1 M NaOH at 60-80°C2-(Hydroxymethyl)quinoline, quinolin-2(1H)-one
Oxidative 3-30% H₂O₂ at room temperatureN-oxides, hydroxylated quinoline ring derivatives
Thermal 60-105°C (solid state)Complex mixture, potential for polymerization
Photolytic Exposure to UV light (e.g., 254 nm) or simulated sunlightCleavage of C-Cl bond, radical-mediated products

Experimental Protocols

Protocol 1: Forced Degradation Study of a Chloromethylquinoline

Objective: To investigate the stability of a chloromethylquinoline under various stress conditions and identify major degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of the chloromethylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.[3] Dissolve a known amount in the mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp at 254 nm for 24 hours.[9]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.[5][7]

    • A control sample (un-stressed) should be analyzed for comparison.

Experimental Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress neutralize Neutralize/Prepare Sample stress->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze identify Identify Degradation Products analyze->identify

Caption: General workflow for a forced degradation study.

Protocol 2: Analysis of Degradation Products by HPLC-MS

Objective: To develop a method for the separation and identification of a chloromethylquinoline and its degradation products.

Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

HPLC Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a suitable wavelength (e.g., 225 nm) and the mass spectrometer.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan for identification of parent and degradation products, and fragmentation (MS/MS) scans for structural elucidation.

Logical Diagram for Method Selection

Caption: Logic for selecting an appropriate analytical method.[7]

This technical support center provides a foundational understanding of the stability and degradation of chloromethylquinolines. For specific applications, it is crucial to perform dedicated stability studies to ensure the quality and reliability of your results.

References

Technical Support Center: Resolving Solubility Problems in Quinoline Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues during the workup and purification of quinoline reactions.

Troubleshooting Guide

Difficulties in isolating quinoline derivatives often stem from unfavorable solubility characteristics of the product or impurities in the chosen solvent system. The following table outlines common problems, their potential causes, and recommended solutions.

Problem EncounteredPotential CausesRecommended Solutions
Product "Oils Out" During Recrystallization The solution is too concentrated, cooling is too rapid, or the chosen solvent is inappropriate.[1]- Use a more dilute solution by adding more solvent.[1]- Allow the solution to cool slowly to room temperature before further cooling.[1]- Screen for a different solvent or employ a mixed-solvent system.[1][2]
Product Precipitates When Diluting an Organic Stock Solution (e.g., DMSO) into an Aqueous Medium The quinoline derivative has poor aqueous solubility, and the drastic change in solvent polarity causes it to crash out of solution.[3]- Lower the final concentration of the compound in the aqueous medium.[3]- Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows.[3]- Explore the use of solubilizing agents such as cyclodextrins.[4]
Difficulty in Forming a Precipitate for Isolation The product is too soluble in the workup solvent, or the solution is not sufficiently supersaturated.- Change to a solvent in which the product is less soluble.- Reduce the solvent volume by evaporation.[5]- Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[5]
Formation of an Emulsion During Acid-Base Extraction The organic and aqueous layers have similar densities, or surfactants are present.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of Celite.
Low Recovery of Quinoline Product After Acid-Base Extraction The pH of the aqueous layer was not sufficiently acidic or basic to fully protonate or deprotonate the quinoline derivative, leading to incomplete phase transfer. The quinoline salt may have some solubility in the organic layer, or the free base has some solubility in the aqueous layer.- Ensure the pH is adjusted to at least 2 pH units below the pKa of the quinoline's conjugate acid for extraction into the aqueous layer, and at least 2 pH units above the pKa for conversion back to the free base.- Perform multiple extractions with smaller volumes of solvent.- "Back-wash" the organic layer with a small amount of the aqueous solvent to recover any dissolved product.[6]

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is poorly soluble in most common laboratory solvents. What should I do?

A1: The inherent hydrophobicity of the quinoline core can lead to low solubility.[4] For initial purification or handling, consider dissolving your compound in a small amount of a strong organic solvent like DMSO or DMF.[2][3] For purification techniques like recrystallization, a systematic solvent screen is recommended, testing solvents of varying polarities from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).[2] It may also be necessary to use a mixed solvent system.[2]

Q2: I am performing an acid-base extraction to purify my quinoline product. At what pH should I perform the acidic and basic washes?

A2: Quinolines are weak bases.[7][8] To extract the quinoline into the aqueous phase, you should use a dilute acid solution (e.g., 1M HCl) to protonate the nitrogen atom, forming a water-soluble salt.[9] The pH of the aqueous solution should ideally be below the pKa of the quinoline's conjugate acid (typically around 4.9 for quinoline itself) to ensure complete protonation.[8][10] To recover your product, you will then basify the aqueous layer with a base such as NaOH or NaHCO3 to deprotonate the quinoline salt and precipitate the free base, which can then be extracted into an organic solvent.[11][12]

Q3: My quinoline product seems to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?

A3: This can occur if the substituents on the quinoline ring alter its polarity. Adding salt (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase (salting out effect) and can also help to break up emulsions.[13] Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.

Q4: Can I purify my quinoline derivative by forming a salt and recrystallizing it?

A4: Yes, this is a powerful purification technique.[14] Reacting the crude quinoline with an acid like phosphoric acid or picric acid can form a salt that may have better crystallization properties than the free base.[14][15] After recrystallizing the salt to high purity, the pure quinoline can be regenerated by neutralization with a base.[2][15]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Quinoline Purification

This protocol describes a general procedure for separating a quinoline product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated quinoline salt will move to the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times. Combine all acidic aqueous extracts.

  • Removal of Acidic Impurities (Optional): The organic layer now contains neutral impurities. It can be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

  • Isolation of Neutral Impurities: The remaining organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to isolate any neutral compounds.

  • Regeneration of Quinoline Product: Combine the acidic aqueous extracts from step 2 in a flask and cool in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The deprotonated quinoline will precipitate out or form an oily layer.

  • Final Extraction and Isolation: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane) three times. Combine the organic extracts, wash with brine, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified quinoline product.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Solubility Problem During Workup problem_type Identify Problem Type start->problem_type oiling_out Product 'Oils Out' problem_type->oiling_out Recrystallization no_precipitate No Precipitate Forms problem_type->no_precipitate Isolation emulsion Emulsion During Extraction problem_type->emulsion Extraction poor_recovery Poor Extraction Recovery problem_type->poor_recovery Extraction solution_oiling Dilute Solution Slow Cooling Change Solvent oiling_out->solution_oiling solution_precipitate Reduce Volume Induce Nucleation Change Solvent no_precipitate->solution_precipitate solution_emulsion Add Brine Wait Filter emulsion->solution_emulsion solution_recovery Optimize pH Multiple Extractions Back-Wash poor_recovery->solution_recovery end Problem Resolved solution_oiling->end solution_precipitate->end solution_emulsion->end solution_recovery->end G start Crude Reaction Mixture in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Quinoline Salt) separate1->aqueous_layer1 Aqueous wash_base Wash with NaHCO3 (aq) organic_layer1->wash_base basify Add NaOH (aq) until basic aqueous_layer1->basify separate2 Separate Layers wash_base->separate2 organic_layer2 Organic Layer (Neutral Impurities) separate2->organic_layer2 Organic aqueous_layer2 Aqueous Layer (Acidic Impurities) separate2->aqueous_layer2 Aqueous workup_neutral Dry & Evaporate organic_layer2->workup_neutral extract_product Extract with Organic Solvent basify->extract_product final_organic Organic Layer (Purified Quinoline) extract_product->final_organic workup_product Dry & Evaporate final_organic->workup_product final_product Pure Quinoline workup_product->final_product

References

Validation & Comparative

Illuminating the Quinoline Core: A Comparative Guide to Spectral Analysis for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of quinoline derivatives, a class of heterocyclic compounds with significant pharmacological importance. We present a detailed analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data for two representative compounds: 2-chloroquinoline and 4-hydroxyquinoline. Furthermore, we offer a comparative overview of alternative structural confirmation methods.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for 2-chloroquinoline and 4-hydroxyquinoline, providing a direct comparison of the information obtained from each spectroscopic technique.

Table 1: Spectral Data for 2-Chloroquinoline

Spectroscopic TechniqueKey Observations and Data
¹H NMR (CDCl₃)Aromatic protons resonate in the range of δ 7.3-8.2 ppm, showing characteristic splitting patterns. The proton at C3 is typically a doublet around δ 7.4 ppm, and the proton at C4 is a doublet around δ 8.1 ppm.
¹³C NMR (CDCl₃)The carbon bearing the chlorine (C2) shows a characteristic chemical shift around δ 151.3 ppm. Other aromatic carbons appear in the range of δ 122-148 ppm.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 163, with a characteristic M+2 peak at m/z 165 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope.
FTIR (KBr Pellet)C=N stretching vibration around 1629 cm⁻¹, C=C aromatic stretching vibrations around 1593 cm⁻¹ and 1554 cm⁻¹, and a C-Cl stretching vibration typically below 800 cm⁻¹.
UV-Vis (Ethanol)Shows absorption maxima characteristic of the quinoline ring system, with expected π-π* transitions. Specific λmax values can vary with solvent and substitution.

Table 2: Spectral Data for 4-Hydroxyquinoline

Spectroscopic TechniqueKey Observations and Data
¹H NMR (DMSO-d₆)A broad singlet for the -OH proton is observed at high chemical shift (δ > 11 ppm). Aromatic protons appear between δ 7.2-8.0 ppm. A singlet for the proton at C3 is observed around δ 6.0 ppm.
¹³C NMR (DMSO-d₆)The carbon bearing the hydroxyl group (C4) is observed around δ 177.6 ppm. Other aromatic carbons resonate in the range of δ 109-140 ppm.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z 145. Key fragment ions at m/z 117 (loss of CO) and m/z 90 (loss of HCN from the m/z 117 fragment).
FTIR (KBr Pellet)A broad O-H stretching band in the region of 3300-2500 cm⁻¹. C=O stretching (from the quinolone tautomer) around 1640 cm⁻¹. C=C aromatic stretching vibrations around 1550-1600 cm⁻¹.
UV-Vis (Aqueous Solution)Exhibits multiple absorption bands. In neutral solution, the keto form is the major tautomer and shows characteristic absorption.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectral data. Below are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the quinoline derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set to 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: For volatile compounds, introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and water.

  • Sample Preparation: Prepare a stock solution of the quinoline derivative of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1-1.0).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to zero the instrument.

  • Sample Measurement: Record the UV-Vis spectrum of each of the prepared solutions.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. A plot of absorbance versus concentration (Beer's Law plot) can be used to determine the molar absorptivity (ε).

Visualization of Analytical Workflows

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized Quinoline Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification NMR NMR (1H, 13C, 2D) purification->NMR MS Mass Spectrometry purification->MS FTIR FTIR Spectroscopy purification->FTIR UV_Vis UV-Vis Spectroscopy purification->UV_Vis nmr_data Connectivity & Chemical Environment NMR->nmr_data ms_data Molecular Weight & Fragmentation MS->ms_data ftir_data Functional Groups FTIR->ftir_data uv_vis_data Conjugated System UV_Vis->uv_vis_data structure Proposed Structure nmr_data->structure ms_data->structure ftir_data->structure uv_vis_data->structure confirmation Structure Confirmed structure->confirmation

Caption: Workflow for the structure confirmation of quinoline derivatives.

Spectral_Data_Integration cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy Proposed_Structure Proposed Quinoline Derivative Structure H1_NMR 1H NMR (Proton Environment, Splitting) Proposed_Structure->H1_NMR Corroboration C13_NMR 13C NMR (Carbon Skeleton) Proposed_Structure->C13_NMR Corroboration TwoD_NMR 2D NMR (COSY, HMBC) (Connectivity) Proposed_Structure->TwoD_NMR Corroboration Molecular_Ion Molecular Ion Peak (Molecular Weight) Proposed_Structure->Molecular_Ion Corroboration Fragmentation Fragmentation Pattern (Structural Fragments) Proposed_Structure->Fragmentation Corroboration FTIR FTIR (Functional Groups) Proposed_Structure->FTIR Corroboration UV_Vis UV-Vis (Conjugation) Proposed_Structure->UV_Vis Corroboration Confirmed_Structure Confirmed Structure H1_NMR->Confirmed_Structure C13_NMR->Confirmed_Structure TwoD_NMR->Confirmed_Structure Molecular_Ion->Confirmed_Structure Fragmentation->Confirmed_Structure FTIR->Confirmed_Structure UV_Vis->Confirmed_Structure

Caption: Integration of spectral data for structure confirmation.

Comparison with Other Alternatives

While spectroscopic methods are powerful, other techniques provide complementary or, in some cases, definitive structural information.

Table 3: Comparison of Spectroscopic and Alternative Methods

TechniqueInformation ProvidedAdvantagesLimitations
Spectroscopic Methods (NMR, MS, IR, UV-Vis)Connectivity, molecular weight, functional groups, conjugation.Relatively fast, requires small sample amounts, applicable to solutions and solids.Provides indirect structural information that requires interpretation; may not be definitive for complex stereochemistry.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal, bond lengths, and angles.Provides definitive, unambiguous structural information.Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from the solution state.[2]
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Confirms the empirical and molecular formula, assesses purity.[1]Provides no information about the arrangement of atoms (connectivity or stereochemistry).

In modern organic chemistry, a combination of these techniques is often employed for unequivocal structure determination. Spectroscopic methods are typically used for the initial characterization and proposal of a structure, which is then definitively confirmed by X-ray crystallography if a suitable crystal can be obtained. Elemental analysis serves as a fundamental check for the correctness of the molecular formula derived from mass spectrometry.

References

comparative study of different synthetic routes for 3-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for 3-Chloroquinolines

For researchers and professionals in the field of drug discovery and development, the quinoline scaffold is a cornerstone of medicinal chemistry. Among its many derivatives, 3-chloroquinolines serve as crucial intermediates in the synthesis of a wide array of biologically active compounds. The strategic placement of the chlorine atom at the 3-position offers a versatile handle for further functionalization. This guide provides an objective comparison of various synthetic routes to 3-chloroquinolines, supported by experimental data, to aid in the selection of the most suitable methodology for specific research and development needs.

The selection of an optimal synthetic pathway to 3-chloroquinolines is often a balance between yield, reaction conditions, availability of starting materials, and scalability. This comparison focuses on several prominent methods, including classical approaches like the Sandmeyer reaction and more modern techniques involving phase-transfer catalysis and electrophilic cyclization.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to 3-chloroquinolines, providing a clear comparison of their performance.

Synthetic Route Starting Material(s) Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Phase-Transfer Catalysis Indole, ChloroformSodium Hydroxide, Triethylbenzylammonium chlorideBiphasic (H₂O/CHCl₃), 50°C, 24h~45%Readily available starting materials, mild conditions.[1]Moderate yield, potential for byproduct formation.[1]
Sandmeyer Reaction 3-AminoquinolineSodium Nitrite, Hydrochloric Acid, Copper(I) ChlorideAqueous, 0-5°C then 60°C, 1h~65-70%Good to high yield, well-established and reliable reaction.[1]Starting material may require synthesis, handling of potentially explosive diazonium salts.[1]
Electrophilic Cyclization N-(2-alkynyl)anilinesICl, I₂, or Br₂Mild reaction conditionsModerate to GoodGood functional group tolerance, direct introduction of halogen.[2]Requires synthesis of specialized starting materials.
Gould-Jacobs Reaction followed by Chlorination Substituted Aniline, Diethyl ethoxymethylenemalonatePOCl₃ or other chlorinating agentsMulti-step, requires high temperatures for cyclizationVariableHigh versatility for substituted quinolines.[3][4]Indirect route, may require optimization of chlorination step.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of 3-Chloroquinoline via Phase-Transfer Catalysis

This method, adapted from the work of Sundo et al. (1976), offers a convenient route from readily available starting materials.[1][5]

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of indole (1.17 g, 10 mmol) in chloroform (20 mL) is prepared.

  • To this solution, a 50% aqueous solution of sodium hydroxide (20 mL) is added.

  • Triethylbenzylammonium chloride (0.23 g, 1 mmol) is added as the phase-transfer catalyst.

  • The biphasic mixture is vigorously stirred at 50°C for 24 hours.

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-chloroquinoline.[1]

Expected Yield: Approximately 45%.[1]

Synthesis of 3-Chloroquinoline via Sandmeyer Reaction

This classical approach provides a reliable route to 3-chloroquinoline with good yields.[1] Note: Diazonium salts are potentially explosive and should be handled with appropriate safety precautions.

Materials:

  • 3-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: 3-Aminoquinoline (1.44 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). The solution is cooled to 0-5°C in an ice-salt bath.[1]

  • A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 g, 12 mmol) is dissolved in concentrated hydrochloric acid (10 mL). The solution is cooled to 0°C.

  • The cold diazonium salt solution is added slowly to the cuprous chloride solution.

  • The reaction mixture is then heated to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.[1]

  • After cooling to room temperature, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to yield pure 3-chloroquinoline.[1]

Expected Yield: 65-70%.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the described synthetic methods.

cluster_0 Phase-Transfer Catalysis Route cluster_1 Sandmeyer Reaction Route Indole Indole Intermediate Dichlorocarbene Intermediate Indole->Intermediate NaOH, PTC Chloroform Chloroform Chloroform->Intermediate Product_PTC 3-Chloroquinoline Intermediate->Product_PTC Ring Expansion Aminoquinoline 3-Aminoquinoline Diazonium Diazonium Salt Aminoquinoline->Diazonium NaNO₂, HCl, 0-5°C Product_SR 3-Chloroquinoline Diazonium->Product_SR CuCl, 60°C

Caption: Comparative workflow of Phase-Transfer Catalysis and Sandmeyer Reaction routes.

G General Experimental Workflow for 3-Chloroquinoline Synthesis start Starting Material Preparation reaction Chemical Reaction (e.g., Diazotization, Cyclization) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Pure 3-Chloroquinoline analysis->end

Caption: A generalized workflow for the synthesis and purification of 3-chloroquinolines.

Discussion and Conclusion

The choice of a synthetic route for 3-chloroquinoline is highly dependent on the specific requirements of the research.

  • The Sandmeyer reaction stands out for its high yield and reliability, making it an excellent choice for targeted synthesis where the starting 3-aminoquinoline is available or can be readily synthesized.[1] The primary drawback is the handling of diazonium salts, which requires stringent safety protocols.[1]

  • The phase-transfer catalysis method is advantageous due to its use of simple, inexpensive starting materials and mild reaction conditions.[1] However, its moderate yield may be a limiting factor for large-scale production where efficiency is paramount.

  • Electrophilic cyclization of N-(2-alkynyl)anilines represents a more modern and direct approach for obtaining 3-haloquinolines.[2] This method is particularly valuable for creating diverse libraries of substituted quinolines, provided the precursors are accessible.

  • The Gould-Jacobs reaction is a powerful tool for building the quinoline core, which can then be subjected to chlorination.[3][6] This multi-step approach offers flexibility in introducing various substituents on the aniline ring but requires careful optimization of the subsequent chlorination step to achieve the desired regioselectivity for the 3-chloro derivative.

References

Validating the Purity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a key intermediate in various synthetic pathways. We will explore its performance in contrast to other analytical techniques, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis. This combination allows for the effective separation of a compound from its impurities, followed by their precise identification and quantification based on their mass-to-charge ratio. This high degree of selectivity and sensitivity makes HPLC-MS a superior choice for the analysis of complex mixtures and the detection of trace-level impurities.

Comparative Analysis of Purity Validation Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput. While HPLC-MS is a powerful technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry also have their place in the analytical laboratory.

ParameterHPLC-MSGC-MSUV-Vis Spectrophotometry
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Measurement of light absorbance by the analyte.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.Compounds with a chromophore.
Selectivity Very High (based on retention time and mass-to-charge ratio).High (based on retention time and mass fragmentation pattern).Low (relies on the unique absorbance spectrum of the analyte).
Sensitivity (LOD/LOQ) Very High (typically in the ng/mL to pg/mL range).High (typically in the pg to fg range for targeted analysis).Moderate (typically in the µg/mL range).
Quantitative Accuracy HighHighModerate (can be affected by interfering substances with overlapping spectra).
Impurity Profiling Excellent for identifying and quantifying unknown impurities.Good for volatile impurities.Limited; cannot distinguish between compounds with similar absorbance spectra.
Sample Preparation Relatively simple; dissolution in a suitable solvent.May require derivatization for non-volatile compounds.Simple; dissolution in a transparent solvent.
Cost & Complexity HighHighLow

Experimental Protocols

A robust and validated analytical method is crucial for obtaining accurate purity data. Below is a detailed protocol for the analysis of this compound using HPLC-MS.

HPLC-MS Method for Purity Validation

This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare a sample solution of the test article at a concentration of 1 mg/mL in methanol.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often effective for separating a wide range of impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode (e.g., m/z 100-1000) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis of the main component and known impurities to enhance sensitivity.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making logic for selecting an analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_standards Prepare Working Standards prep_stock->prep_standards prep_sample Prepare Sample Solution prep_stock->prep_sample hplc_injection Inject Sample into HPLC prep_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation ms_detection Mass Spectrometric Detection (ESI+) hplc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & SIM/MRM) ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation end End purity_calculation->end

Caption: Experimental workflow for HPLC-MS purity validation.

logical_relationship cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_decision Decision Criteria volatility Volatility is_volatile Volatile & Thermally Stable? volatility->is_volatile thermal_stability Thermal Stability thermal_stability->is_volatile chromophore Presence of Chromophore has_chromophore Has Chromophore? chromophore->has_chromophore hplc_ms HPLC-MS hplc_ms->has_chromophore gc_ms GC-MS uv_vis UV-Vis is_volatile->hplc_ms No is_volatile->gc_ms Yes has_chromophore->hplc_ms No/Interference has_chromophore->uv_vis Yes

Caption: Decision tree for selecting an analytical method.

biological activity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride versus other quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in the Context of Structurally Related Compounds

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the biological activities of various quinoline derivatives, offering a predictive context for the potential therapeutic applications of this compound, a compound for which specific biological data is not yet publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this class of compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential in oncology by targeting various mechanisms of cancer progression, such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/mL[2]
HCT-8 (Colon)0.314 - 4.65 µg/mL[2]
HL-60 (Leukemia)0.314 - 4.65 µg/mL[2]
Quinoline-chalcone derivative 5 HL-60 (Leukemia)0.59[4]
Phenylsulfonylurea derivative 7 HepG-2 (Liver)2.71[4]
A549 (Lung)7.47[4]
MCF-7 (Breast)6.55[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives and incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours.[5]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]

Apoptosis Induction Pathway Quinoline Derivative Quinoline Derivative ROS Generation ROS Generation Quinoline Derivative->ROS Generation Mitochondrial Depolarization Mitochondrial Depolarization ROS Generation->Mitochondrial Depolarization Caspase Activation Caspase Activation Mitochondrial Depolarization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction by quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is present in several established antimicrobial agents.[8][9] Research continues to explore novel quinoline derivatives for their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline derivative 8 Vancomycin-resistant E. faecium4[10]
1,2,3-triazole incorporated quinoline conjugates 9-14 Staphylococcus aureus, Streptococcus pneumoniaePotent activity reported[10]
Quinoline derivative 11(xxxii) Plasmodium falciparum (CQ-sensitive)0.14[11]
Plasmodium falciparum (MDR)0.41[11]
5-chloromethyl-8-hydroxyquinolineStaphylococcus aureus10⁻⁶[12]
Vibrio parahaemolyticus10⁻⁶[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]

  • Compound Dilution: Serial twofold dilutions of the quinoline derivative are prepared in the broth within a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prep Inoculum Prep Inoculation Inoculation Inoculum Prep->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC determination.

Anti-inflammatory Activity of Quinoline Derivatives

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[3][15]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

CompoundAssayResultReference
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema (mice)High anti-inflammatory effect at <6.562 mg/kg[15]
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[16]
Celecoxib-quinoline hybrid 34-36 COX-2 inhibitionIC50 = 0.1 - 0.11 µM[3]
Quinoline-2-carboxamide derivatives 37, 38 COX-2 inhibitionIC50 = 1.21 and 1.14 µM, respectively[3]
Experimental Protocol: Xylene-Induced Ear Edema in Mice

This in vivo assay is a common method for screening compounds for acute anti-inflammatory activity.[15][17]

  • Animal Dosing: Mice are administered the test quinoline derivative or a reference anti-inflammatory drug (e.g., diclofenac) intraperitoneally or orally.[15]

  • Induction of Edema: After a set period (e.g., 30 minutes), a fixed volume of xylene is applied to the surface of one ear to induce inflammation and edema.[15]

  • Tissue Collection: After a further interval (e.g., 2 hours), circular sections are punched from both the treated and untreated ears and weighed.[15]

  • Assessment of Activity: The difference in weight between the two ear punches is calculated as a measure of the edema. The percentage inhibition of edema by the test compound is determined by comparing the results with the control group.

COX-Mediated Inflammation Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Quinoline Derivative Quinoline Derivative Quinoline Derivative->COX-2 (Inducible) Inhibition

Inhibition of the COX-2 pathway.

Conclusion

The existing body of research strongly supports the potential of the quinoline scaffold as a versatile platform for the development of novel therapeutic agents. While specific experimental data for this compound is currently unavailable, the comparative data presented in this guide suggest that it is a promising candidate for investigation across anticancer, antimicrobial, and anti-inflammatory applications. The presence of chloro and methyl substituents on the quinoline ring is a common feature in many biologically active derivatives, indicating that this compound warrants further study to elucidate its specific biological profile and therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to initiate such investigations.

References

Navigating the Labyrinth: A Comparative Guide to In Silico Toxicity Prediction for Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early identification of potential toxicity is a critical step in the development of pharmaceuticals and other chemical entities. For chlorinated heterocyclic compounds, a class of molecules with diverse applications and potential environmental and health impacts, in silico toxicity prediction offers a rapid and cost-effective alternative to traditional animal testing. This guide provides an objective comparison of prominent in silico toxicity prediction tools, supported by available performance data, detailed experimental protocols, and visual representations of key biological pathways and computational workflows.

Performance Snapshot: A Comparative Overview

Software/ModelToxicity EndpointPerformance MetricsNotes
Derek Nexus Bacterial MutagenicityAccuracy: 95%Based on a study of 65 diverse chemicals. Predictions are qualitative (e.g., plausible, probable) and based on structural alerts.[1]
In Vitro Mammalian Cell GenotoxicityAccuracy: 89%Same study as above.[1]
In Vivo GenotoxicityAccuracy: 92%Same study as above.[1]
CarcinogenicityAccuracy: 92%Same study as above.[1]
TOPKAT Bacterial MutagenicityOverall Concordance: 73%Based on a study of over 300 compounds. Performed less well than DEREK for Ames-positive compounds.[2][3]
Developmental ToxicitySensitivity: 86-89%, Specificity: 86-97%For heteroaromatic compounds.[4]
CASE Ultra Rodent CarcinogenicityCorrectly Classified: 70%In a study of 73 chemicals, though it had a high rate of false negatives for more toxic compounds.
kNN QSAR Models Rodent CarcinogenicityPrediction Accuracy: 62% (chemical descriptors only), 73% (with HTS data)Demonstrates the improvement in predictivity when combining chemical structure information with high-throughput screening data.[5]

Note: The performance of these models is highly dependent on the training data and the specific chemical structures being evaluated. The "applicability domain" of a model, which defines the chemical space for which it can make reliable predictions, is a critical consideration.

Unveiling the Mechanisms: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many chlorinated heterocyclic compounds, particularly dioxin-like compounds, exert their toxicity through the activation of the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Understanding this signaling pathway is crucial for interpreting in silico predictions and for designing safer chemicals.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHC Chlorinated Heterocyclic Compound (CHC) AhR_complex AhR-HSP90-XAP2-p23 Complex CHC->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Toxic_Responses Adverse Cellular Effects: - Oxidative Stress - Inflammation - Endocrine Disruption - Carcinogenesis CYP1A1->Toxic_Responses Leads to

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The Computational Gauntlet: A Tiered In Silico Toxicity Prediction Workflow

A robust in silico toxicity assessment typically follows a tiered or hierarchical approach, starting with broad screening and progressing to more refined and data-intensive analyses. This workflow helps to efficiently prioritize compounds and guide further testing.

In_Silico_Toxicity_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Refined Prediction & Mechanistic Analysis cluster_tier3 Tier 3: In-Depth Assessment & Data Integration Input Input Chemical Structure (SMILES, SDF) Structural_Alerts Structural Alert Analysis (e.g., Derek Nexus, Toxtree) Input->Structural_Alerts QSAR_Screening Broad QSAR Screening (Multiple Endpoints) Structural_Alerts->QSAR_Screening Category_Formation Chemical Category Formation (Analogue Identification) QSAR_Screening->Category_Formation Compounds of Concern Prioritization Prioritization for Further Testing QSAR_Screening->Prioritization Low Concern Read_Across Read-Across Analysis Category_Formation->Read_Across Mechanistic_Modeling Mechanistic Modeling (e.g., AhR activation) Read_Across->Mechanistic_Modeling Expert_Review Expert Review & Weight of Evidence Mechanistic_Modeling->Expert_Review Data_Integration Integration with In Vitro Data Expert_Review->Data_Integration Data_Integration->Prioritization

Tiered In Silico Toxicity Prediction Workflow.

Behind the Curtain: Experimental and Computational Protocols

The reliability of in silico toxicity predictions is fundamentally linked to the quality of the underlying models and the rigor of the methodologies used. Below are detailed protocols for two commonly employed approaches.

Protocol 1: Toxicity Prediction using the OECD QSAR Toolbox

The OECD QSAR Toolbox is a free, standalone software application that facilitates the use of (Q)SARs for regulatory purposes.[9] It allows for the grouping of chemicals and data gap filling through read-across.

Objective: To predict the toxicity of a chlorinated heterocyclic compound using a read-across approach within the OECD QSAR Toolbox.

Methodology:

  • Chemical Input:

    • Launch the OECD QSAR Toolbox.

    • Input the target chemical structure using its CAS number, SMILES string, or by drawing it in the 2D editor.[10]

  • Data Gathering:

    • Navigate to the "Data" module.

    • Select relevant databases to search for existing experimental data for the target chemical and potential analogues.

  • Profiling:

    • Go to the "Profiling" module.

    • Select a range of structural and mechanistic profilers (e.g., "Organic functional groups," "Protein binding by OECD") to characterize the target chemical. This helps in identifying suitable analogues.[10]

  • Category Definition:

    • Move to the "Category Definition" module.

    • Define a chemical category based on one or more of the profiling results. For example, create a category of "Polyhalogenated benzenes" or compounds with a specific heterocyclic ring system.[11]

  • Data Gap Filling:

    • Proceed to the "Data Gap Filling" module.

    • The Toolbox will identify analogues within the defined category that have experimental data for the endpoint of interest (e.g., carcinogenicity, developmental toxicity).

    • Select a read-across approach. The software will use the data from the analogues to predict the toxicity of the target chemical.

  • Reporting:

    • Finally, go to the "Report" module.

    • The Toolbox will generate a comprehensive report that documents the entire workflow, including the input chemical, the identified analogues, the experimental data used, the read-across prediction, and an assessment of the prediction's reliability.

Protocol 2: Knowledge-Based Toxicity Prediction with Derek Nexus

Derek Nexus is an expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[12][13]

Objective: To assess the potential for a chlorinated heterocyclic compound to cause mutagenicity using Derek Nexus.

Methodology:

  • Compound Input:

    • Launch the Derek Nexus software.

    • Input the chemical structure of the chlorinated heterocyclic compound of interest.

  • Prediction Execution:

    • Initiate the prediction process. Derek Nexus will compare the input structure against its knowledge base of structural alerts for a wide range of toxicological endpoints, including mutagenicity.[12]

  • Analysis of Results:

    • The software will provide a qualitative prediction for each endpoint. For mutagenicity, this could be "plausible," "probable," "equivocal," or "inactive."[14]

    • If a structural alert is fired, Derek Nexus will highlight the specific toxicophore within the molecule.

  • Expert Review and Reporting:

    • The output provides detailed information for each alert, including the level of likelihood, the mechanistic rationale, supporting references, and examples of other compounds that fire the same alert. This information is crucial for an expert toxicologist to review and interpret the prediction in the context of the specific research or regulatory question.[13]

    • For regulatory submissions, such as under ICH M7 guidelines for mutagenic impurities, Derek Nexus can be used in conjunction with a statistical-based QSAR model to provide two complementary pieces of evidence.[13][15]

Logical Framework: Expert Rule-Based vs. Statistical-Based QSAR

In silico toxicity prediction models can be broadly categorized into two main types: expert rule-based systems and statistical-based (Q)SAR models. Understanding their fundamental differences is key to interpreting their predictions and using them effectively in a weight-of-evidence approach.

Model_Comparison cluster_expert Expert Rule-Based Systems (e.g., Derek Nexus) cluster_statistical Statistical-Based (Q)SAR Models (e.g., TOPKAT, CASE Ultra) cluster_common Shared Goal Knowledge_Base Curated Knowledge Base (Structural Alerts, Mechanistic Information) Rule_Application Application of 'If-Then' Rules Knowledge_Base->Rule_Application Qualitative_Prediction Qualitative Prediction (e.g., Plausible, Probable) Rule_Application->Qualitative_Prediction Toxicity_Prediction Predict Toxicity of a Query Compound Qualitative_Prediction->Toxicity_Prediction Training_Set Large Training Set of Chemicals with Experimental Data Descriptor_Calculation Calculation of Molecular Descriptors Training_Set->Descriptor_Calculation Statistical_Algorithm Statistical Algorithm (e.g., Regression, Machine Learning) Descriptor_Calculation->Statistical_Algorithm Quantitative_Prediction Quantitative or Categorical Prediction Statistical_Algorithm->Quantitative_Prediction Quantitative_Prediction->Toxicity_Prediction

Expert Rule-Based vs. Statistical-Based QSAR Models.

References

A Researcher's Guide to Cytotoxicity Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of cytotoxicity is a cornerstone of preclinical evaluation for novel therapeutic agents. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. This guide provides an objective comparison of common cytotoxicity assays for evaluating newly synthesized quinoline compounds, supported by experimental data and detailed protocols to ensure reproducibility.

Comparative Analysis of Common Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is critical and depends on the specific research question, the compound's mechanism of action, and available resources. Three widely used methods for assessing the in vitro cytotoxicity of quinoline derivatives are the MTT, LDH, and Annexin V/PI apoptosis assays. Each assay measures a different aspect of cell death and viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay provides a more detailed picture of the mode of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Quantitative Data Presentation

The cytotoxic activity of novel quinoline compounds is typically expressed as the IC50 value, which is the concentration of a substance that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay.

Compound/DerivativeCell LineIC50 (µM)Reference
7-methyl-8-nitro-quinoline (C)Caco-2 (Colon)1.87
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colon)0.535
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (Colon)1.140
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12
Compound 5aHL-60 (Leukemia)19.88 µg/mL
Compound 5gHL-60 (Leukemia)21.13 µg/mL
Imidazo[4,5-c]quinoline derivative 90Various< 1
Imidazo[4,5-c]quinoline derivative 92Various< 1

Note: "µg/mL" to µM conversion requires the molecular weight of the specific compound.

Experimental Protocols

Detailed and consistent execution of experimental protocols is fundamental to achieving reproducible results.

MTT Assay Protocol

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel quinoline compounds

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.

LDH Release Assay Protocol

This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.

Materials:

  • 96-well flat-bottom plates

  • Cells and quinoline compounds as in MTT assay

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol

This protocol is for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cells and quinoline compounds

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G General Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Prepare Novel Quinoline Compounds (Serial Dilutions) treatment Compound Treatment (Incubate 24-72h) compound_prep->treatment cell_seeding->treatment MTT MTT Assay treatment->MTT LDH LDH Assay treatment->LDH AnnexinV Annexin V/PI Assay treatment->AnnexinV readout Spectrophotometer or Flow Cytometer Reading MTT->readout LDH->readout AnnexinV->readout calculation Calculate % Viability or % Apoptosis readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

G Simplified Quinoline-Induced Cytotoxicity Pathway quinoline Quinoline Compound stress Oxidative Stress (ROS Generation) quinoline->stress mapk MAPK Pathway Activation stress->mapk pi3k PI3K/Akt Pathway Modulation stress->pi3k necrosis Necrosis/ Membrane Damage stress->necrosis apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis

Caption: Simplified signaling pathways in quinoline-induced cytotoxicity.

G Decision Tree for Cytotoxicity Assay Selection q1 Primary Goal? q2 Mechanism of Cell Death? q1->q2 Mechanism a1 MTT/MTS Assay q1->a1 Screening/ Viability q3 Early or Late Stage? q2->q3 Apoptosis a2 LDH Assay q2->a2 Necrosis/ Membrane Damage a3 Annexin V/PI Assay q3->a3 Early vs Late a4 Caspase Assay q3->a4 Caspase Activation

Caption: Decision tree for selecting an appropriate cytotoxicity assay.

Benchmarking the Antidepressant Activity of Quinolinyl Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antidepressant activity of select quinolinyl amine derivatives against established antidepressant drugs. The data presented is compiled from various preclinical studies to offer a benchmark for researchers engaged in the discovery and development of novel therapeutics for depressive disorders. The guide focuses on key performance indicators, including behavioral efficacy in validated animal models and in vitro pharmacological activity at key molecular targets.

Comparative Efficacy and Potency

The antidepressant potential of novel compounds is often benchmarked against clinically used drugs. The following tables summarize the performance of representative quinolinyl amines and standard antidepressants in key preclinical assays.

In Vivo Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)

The FST and TST are widely used behavioral despair models to screen for antidepressant-like activity. A reduction in immobility time is indicative of antidepressant efficacy.

Compound/DrugAnimal ModelDose (mg/kg)Test% Reduction in Immobility TimeReference Compound% Reduction by Reference
Quinoline-sulfonamide 33 Mouse1FSTSignificant ReductionAripiprazoleNo significant effect
Tetrahydroisoquinoline (TIQ) Mouse50FST~40%Imipramine (30 mg/kg)~50%
1-Methyl-TIQ (1MeTIQ) Mouse50FST~50%Imipramine (30 mg/kg)~50%
Tetrahydroisoquinoline (TIQ) Mouse50TST~35%Imipramine (30 mg/kg)~45%
1-Methyl-TIQ (1MeTIQ) Mouse50TST~45%Imipramine (30 mg/kg)~45%
Indoloquinolizine Derivative 4 Mouse50TST~26%Fluoxetine (20 mg/kg)~66%[1]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

In Vitro Pharmacological Activity

The mechanism of action of many antidepressants involves the modulation of monoamine systems. This includes the inhibition of monoamine oxidase A (MAO-A), which degrades monoamine neurotransmitters, and the blockade of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Table 2.1: Monoamine Oxidase A (MAO-A) Inhibition

Compound/DrugIC50 (µM) for MAO-ASelectivity for MAO-A over MAO-B
Quinazolinone Derivative 7 0.058>1724-fold
Quinazolinone Derivative 8 0.094>1063-fold
Moclobemide (Reference) 6.061~167-fold

Table 2.2: Monoamine Transporter Binding Affinities (Ki, nM)

DrugSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
Fluoxetine (SSRI) 1.4>1000>1000
Sertraline (SSRI) 0.2925420
Imipramine (TCA) 1.48101.1
Moclobemide (RIMA) >10,000>10,000>10,000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy.

  • Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the test.

  • Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another widely used model of behavioral despair.

  • Apparatus: Mice are suspended by their tail using adhesive tape, approximately 1 cm from the tip, from a horizontal bar placed about 50 cm above a surface.

  • Procedure: The duration of the test is typically 6 minutes. The total time the mouse remains immobile is recorded.

  • Drug Administration: Similar to the FST, compounds are administered prior to the test.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This in vitro assay determines the potency of a compound to inhibit the MAO-A enzyme.

  • Enzyme Source: Recombinant human MAO-A or rat brain mitochondria can be used.

  • Substrate: Kynuramine is a common substrate for MAO-A. The enzymatic reaction produces 4-hydroxyquinoline, which can be measured spectrophotometrically or fluorometrically.

  • Procedure: The enzyme is incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate.

  • Analysis: The rate of product formation is measured over time. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing Mechanisms of Action

Understanding the underlying signaling pathways is critical for rational drug design.

General Experimental Workflow for Antidepressant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of potential antidepressant compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Testing cluster_2 Mechanism of Action Studies a Compound Library (Quinolinyl Amines) b MAO-A Inhibition Assay (IC50 Determination) a->b c Monoamine Transporter Binding Assays (Ki) a->c d Lead Compound Selection b->d High Potency c->d High Affinity/ Selectivity e Forced Swim Test (FST) d->e f Tail Suspension Test (TST) d->f g Locomotor Activity d->g h Neurochemical Analysis (e.g., Monoamine Levels) e->h Reduced Immobility i Signaling Pathway Analysis (e.g., Western Blot) f->i Reduced Immobility g->e No Hyperactivity g->f No Hyperactivity

Preclinical antidepressant screening workflow.
Postulated Signaling Pathways

The antidepressant effects of quinolinyl amines may be mediated through various intracellular signaling cascades, depending on their primary molecular targets.

A. Monoaminergic System Modulation

Many quinoline derivatives exhibit activity at monoamine receptors and transporters. Their downstream effects likely converge on pathways known to be modulated by traditional antidepressants.

G cluster_0 Extracellular cluster_1 Intracellular QA Quinolinyl Amine MAO MAO-A QA->MAO Inhibition SERT SERT/NET/DAT QA->SERT Blockade Receptor 5-HT/DA/NE Receptors QA->Receptor Modulation AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis G cluster_0 Synapse cluster_1 Postsynaptic Neuron QA Quinolinyl Amine NMDAR NMDA Receptor QA->NMDAR Antagonism GABA GABAergic Interneuron NMDAR->GABA Inhibition Glutamate Glutamate Release GABA->Glutamate Disinhibition AMPAR AMPA Receptor Activation Glutamate->AMPAR BDNF BDNF Release AMPAR->BDNF mTOR mTOR Signaling BDNF->mTOR Synaptogenesis Synaptogenesis mTOR->Synaptogenesis

References

A Comparative Guide to the Antibacterial and Antifungal Efficacy of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinoline derivatives have garnered significant attention due to their broad spectrum of activity. This guide provides a comprehensive comparison of the antibacterial and antifungal effects of various quinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid in the development of next-generation therapeutics.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial potency of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline derivatives against a range of bacterial and fungal pathogens, offering a comparative perspective on their efficacy.

Antibacterial Activity

Quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, certain structural modifications, such as the addition of a quinolone moiety or hybridization with sulfonamides, have been shown to enhance their antibacterial potency.[1][2]

Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)Reference(s)
Quinolone Coupled HybridsGram-positive & Gram-negative bacteria0.125 - 8[1]
Quinoline-based Dihydrotriazine DerivativesStaphylococcus aureus, Escherichia coli2[3]
Quinolone Derivative Metal Complexes (e.g., with Zn, Cu)Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaVaries with metal, e.g., some Cu complexes show high activity[3]
Quinoline-based Amino Acid DerivativesEscherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosaAs low as 0.62 for certain derivatives[3]
Quinoline-based Hydroxyimidazolium HybridsStaphylococcus aureus, Mycobacterium tuberculosis2 - 10[4][5]
Novel Quinoline-Sulfonamide HybridsEscherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi64 - 512[6]
Oxazino Quinoline and Quinoline DerivativesStaphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faeciumMICs ranging from 8 to 64 for the lead compound[1]
Antifungal Activity

The antifungal potential of quinoline derivatives is also significant, with various derivatives showing efficacy against both yeasts and filamentous fungi. Modifications to the quinoline core have been explored to optimize antifungal activity.[7][8]

Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)Reference(s)
Quinoline-Thiazole DerivativesCandida albicans, Candida glabrata, Candida krusei, Candida parapsilosis<0.06 - 31.25[9]
Quinoline-based Hydroxyimidazolium HybridsCryptococcus neoformans, Candida spp., Aspergillus spp.15.6 - 62.5[4][5][10]
2,8-bis(trifluoromethyl)-4-quinolinol DerivativesBotrytis cinerea, Sclerotinia sclerotiorumEC50 values as low as 0.50 - 0.52[8]
Quinoline Derivatives (general)Dermatophytes, Candida spp.12.5 - 50[7]
Quinoline-Chalcone Derivatives (in combination with Fluconazole)Fluconazole-resistant Candida albicansSynergistic activity observed[11]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexCandida albicansMIC of 19.04 x 10⁻⁵ mg/mL[2]

Experimental Protocols: Methodologies for Evaluation

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the antimicrobial properties of quinoline derivatives. The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[6]

Antibacterial Susceptibility Testing: Broth Microdilution Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compound (Quinoline Derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

    • Microorganism: Use a fresh, pure culture of the test bacterium.

    • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[6]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the quinoline derivative with no visible growth (turbidity).[6]

Antifungal Susceptibility Testing: Broth Microdilution Protocol

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[6][7]

  • Preparation of Materials:

    • Test Compound (Quinoline Derivative): Prepare a stock solution as described for antibacterial testing.

    • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.[6]

    • Microorganism: Use a fresh culture of the test fungus.

  • Inoculum Preparation:

    • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]

    • Filamentous Fungi: Prepare a spore suspension and adjust the concentration as per CLSI guidelines.

  • Microtiter Plate Preparation and Inoculation:

    • Follow the serial dilution and inoculation steps as outlined for antibacterial testing, using RPMI-1640 medium and the prepared fungal inoculum.

  • Incubation:

    • Incubate the plates at 35°C.

    • Yeasts: 24-48 hours.[6]

    • Filamentous Fungi: 48-72 hours, or until sufficient growth is observed in the growth control well.[6]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some fungi, a prominent decrease in turbidity (e.g., 50% inhibition) is used as the endpoint.[6]

Mechanistic Insights and Signaling Pathways

The antimicrobial effects of quinoline derivatives are attributed to their interaction with key cellular processes in bacteria and fungi.

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A primary antibacterial target of many quinoline derivatives is the bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and recombination.[12][13] These compounds also inhibit topoisomerase IV, another crucial enzyme involved in chromosome segregation. The binding of quinoline derivatives to these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[14][15]

G cluster_bacterial_cell Bacterial Cell Quinoline Quinoline Derivative DNAGyrase DNA Gyrase (Subunits A & B) Quinoline->DNAGyrase TopoIV Topoisomerase IV Quinoline->TopoIV DNA Bacterial DNA DNAGyrase->DNA Introduces negative supercoils ReplicationFork Replication Fork Stalling TopoIV->DNA Decatenation of daughter chromosomes DSB Double-Strand Breaks ReplicationFork->DSB Inhibition of re-ligation CellDeath Bacterial Cell Death DSB->CellDeath G cluster_fungal_cell Fungal Cell Quinoline Quinoline Derivative CellWall Cell Wall Damage Quinoline->CellWall CellMembrane Cell Membrane Permeabilization Quinoline->CellMembrane Mitochondrion Mitochondrion Quinoline->Mitochondrion CellDeath Fungal Cell Death CellMembrane->CellDeath Leakage of cellular contents ROS Increased ROS Production Mitochondrion->ROS ATP Decreased ATP Content Mitochondrion->ATP ROS->Mitochondrion Mitochondrial dysfunction ATP->CellDeath G cluster_workflow Antimicrobial Activity Evaluation Workflow Start Start CompoundPrep Prepare Quinoline Derivative Stock Solution Start->CompoundPrep InoculumPrep Prepare Standardized Microbial Inoculum Start->InoculumPrep SerialDilution Perform Serial Dilutions in 96-Well Plate CompoundPrep->SerialDilution Inoculation Inoculate Plates with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End ReadMIC->End

References

N-(Quinolinyl)amides: A Comparative Guide to their Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(quinolinyl)amide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of pharmacologically active agents. This guide provides a comparative analysis of N-(quinolinyl)amides targeting three distinct and therapeutically relevant proteins: the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate the objective assessment of their potential in drug discovery and development.

N-(Quinolinyl)amides as TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain.[1] Antagonists of TRPV1 are being actively investigated as potential analgesics for a variety of chronic pain conditions.[1]

Comparative Performance

N-(quinolinyl)amides have demonstrated significant promise as TRPV1 antagonists. A notable example is the N-quinolinylnicotinamide derivative, compound 46 , which has shown excellent potency against human, guinea pig, and rat TRPV1.[2][3] The table below compares the in vitro potency of this compound with other known TRPV1 antagonists.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
N-quinolinylnicotinamide (46) human TRPV1Not SpecifiedPotentNot SpecifiedNot Specified
BCTCrat TRPV1DRG neurons1--
Capsazepinerat TRPV1DRG neuron cultures420 ± 46--

Table 1: Comparative in vitro potency of N-(quinolinyl)amide and other TRPV1 antagonists.

In vivo studies have further substantiated the potential of N-(quinolinyl)amides. Compound 46 was reported to be active in an in vivo model of inflammatory pain.[2][3] Another study on a dual-acting opioid ligand and TRPV1 antagonist, compound 49 , which incorporates a quinolin-2-one moiety, demonstrated a dose-dependent reduction in capsaicin-induced nociceptive response in mice, with 89.6% inhibition at a 40 mg/kg dose.

Signaling Pathway and Mechanism of Action

TRPV1 is a ligand-gated ion channel that, upon activation by stimuli such as capsaicin, heat, or low pH, opens to allow an influx of cations, primarily Ca2+ and Na+. This influx leads to the depolarization of sensory neurons and the transmission of pain signals. N-(quinolinyl)amide-based antagonists act by competitively binding to the receptor, thereby preventing its activation by agonists and blocking the downstream signaling cascade.

TRPV1_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Agonist (Capsaicin, Heat, H+) TRPV1_open->TRPV1_closed Antagonist (N-quinolinylamide) Ca_in Ca2+ TRPV1_open->Ca_in Cation Influx Ca_out Ca2+ Depolarization Depolarization Ca_in->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

TRPV1 Antagonism by N-(quinolinyl)amides
Experimental Protocol: Calcium Imaging Assay for TRPV1 Activity

This protocol outlines a common method for assessing the antagonist activity of compounds against the TRPV1 channel.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Seed the cells into black-walled, clear-bottom 96-well microplates at an appropriate density and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time at 37°C.

  • Wash the cells to remove any extracellular dye.

3. Compound Incubation:

  • Prepare serial dilutions of the N-(quinolinyl)amide test compound and a reference antagonist (e.g., capsazepine) in the assay buffer.

  • Add the compound solutions to the respective wells and incubate for a predetermined period.

4. Agonist Challenge and Fluorescence Measurement:

  • Measure the baseline fluorescence using a microplate reader.

  • Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.

  • Immediately begin recording the change in fluorescence over time in a kinetic read mode.

5. Data Analysis:

  • The increase in intracellular calcium upon agonist addition results in an increased fluorescence signal.

  • The inhibitory effect of the antagonist is quantified by the reduction in the fluorescence signal compared to the vehicle control.

  • Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

N-(Quinolinyl)amides as VEGFR-2 Inhibitors for Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

Comparative Performance

Several N-(quinolinyl)amide derivatives have been identified as potent inhibitors of VEGFR-2. For instance, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (compound 6 ) has demonstrated strong inhibitory activity against both the VEGFR-2 kinase and human umbilical vein endothelial cells (HUVECs).[4] The table below provides a comparison of its activity with the standard VEGFR-2 inhibitor, Sorafenib.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (6) VEGFR-2 KinaseIn vitro kinase assay3.8Sorafenib53.65
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (6) HUVECCell-based assay5.5--
Quinoline derivative 7 VEGFR-2 KinaseIn vitro kinase assay137.40Sorafenib53.65
Isatin derivative 13 VEGFR-2 KinaseIn vitro kinase assay69.11Sorafenib53.65

Table 2: Comparative in vitro potency of N-(quinolinyl)amide and other VEGFR-2 inhibitors.[4][5]

Signaling Pathway and Mechanism of Action

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. N-(quinolinyl)amide-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor N-(quinolinyl)amide Inhibitor->VEGFR2 Inhibits (ATP-competitive) MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

VEGFR-2 Inhibition by N-(quinolinyl)amides
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine the inhibitory activity of compounds against the VEGFR-2 kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP solution.

  • A suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Test N-(quinolinyl)amide compound and a reference inhibitor (e.g., Sorafenib).

  • 96-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

3. Detection:

  • Stop the kinase reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent, which measures the amount of ADP produced (inversely proportional to the remaining ATP).

  • Measure the luminescence using a microplate reader.

4. Data Analysis:

  • The kinase activity is proportional to the amount of ADP produced (or ATP consumed).

  • The inhibitory effect is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

N-(Quinolinyl)amides as IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[7] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby promoting tumor immune escape.[8] IDO1 inhibitors are being developed to reverse this immunosuppression and enhance anti-tumor immunity.

Comparative Performance

While specific N-(quinolinyl)amide IDO1 inhibitors are less documented in readily available literature, the broader class of amide-containing compounds has shown significant potential. For example, secondary sulphonamides have been identified as potent IDO1 inhibitors.[8] The table below provides a comparison of a representative secondary sulphonamide with the well-known IDO1 inhibitor, Epacadostat.

CompoundTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Secondary sulphonamide BS-1 IDO1HeLa cell-based kynurenine assay48.42Epacadostat0.0718 (enzymatic)
Phenyl urea derivative i12 IDO1Not specifiedPotent--

Table 3: Comparative in vitro potency of an amide-containing IDO1 inhibitor and Epacadostat.[8][9][10]

In vivo studies are critical for evaluating the immunomodulatory and anti-tumor effects of IDO1 inhibitors. Some secondary sulphonamides have demonstrated potent anti-tumor effects in syngeneic mouse models.[8] Furthermore, the combination of IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, has shown synergistic effects in preclinical models.[11]

Signaling Pathway and Mechanism of Action

IDO1-mediated tryptophan catabolism in the tumor microenvironment has two main immunosuppressive effects: 1) Tryptophan depletion, which inhibits T-cell proliferation, and 2) Accumulation of kynurenine and its metabolites, which can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). N-(quinolinyl)amide-based IDO1 inhibitors would act by binding to the enzyme and blocking its catalytic activity, thereby restoring local tryptophan levels and preventing the production of immunosuppressive metabolites. This would lead to the reactivation of anti-tumor T-cell responses.

IDO1_Pathway cluster_tme Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation Tryptophan->T_Cell_Proliferation Promotes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Apoptosis T-Cell Apoptosis Kynurenine->T_Cell_Apoptosis Induces Treg_Differentiation Treg Differentiation Kynurenine->Treg_Differentiation Promotes Inhibitor N-(quinolinyl)amide Inhibitor->IDO1 Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Proliferation->Anti_Tumor_Immunity Immune_Suppression Immune Suppression T_Cell_Apoptosis->Immune_Suppression Treg_Differentiation->Immune_Suppression

IDO1 Inhibition by N-(quinolinyl)amides
Experimental Protocol: Cell-Based Kynurenine Assay for IDO1 Activity

This protocol outlines a common method for measuring the inhibitory activity of compounds on IDO1 in a cellular context.

1. Cell Culture and IDO1 Induction:

  • Culture a suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).

2. Compound Treatment:

  • Prepare serial dilutions of the N-(quinolinyl)amide test compound and a reference inhibitor (e.g., Epacadostat) in the cell culture medium.

  • Add the compound solutions to the IFN-γ-stimulated cells.

3. Kynurenine Measurement:

  • After a defined incubation period, collect the cell culture supernatant.

  • The concentration of kynurenine in the supernatant can be measured using several methods, including:

    • Spectrophotometry: After a chemical reaction that produces a colored product with kynurenine.

    • High-Performance Liquid Chromatography (HPLC): For more precise quantification.

    • LC-MS/MS: For high sensitivity and specificity.

4. Data Analysis:

  • The amount of kynurenine produced is directly proportional to the IDO1 enzyme activity.

  • The inhibitory effect of the compound is determined by the reduction in kynurenine levels compared to the vehicle-treated control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The N-(quinolinyl)amide scaffold has proven to be a versatile starting point for the development of potent and selective pharmacological agents against a range of therapeutic targets. The examples presented in this guide highlight their potential in the fields of pain management, oncology, and immuno-oncology. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to objectively evaluate the promise of N-(quinolinyl)amides and guide future research efforts in this exciting area of medicinal chemistry. Further in-depth, head-to-head comparative studies, particularly in relevant in vivo models, will be crucial to fully elucidate the therapeutic potential of this class of compounds.

References

Unveiling Molecular Architecture: A Comparative Guide to 1H and 13C NMR for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing proton (¹H) and carbon-13 (¹³C) nuclei, stands as a cornerstone technique for this purpose. This guide provides an objective comparison of ¹H-NMR and ¹³C-NMR with other common analytical methods, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique, allowing the sample to be recovered and used for further experiments. For the structural elucidation of newly synthesized compounds, ¹H-NMR and ¹³C-NMR are indispensable tools, offering a comprehensive picture of the carbon-hydrogen framework.

At a Glance: ¹H-NMR vs. ¹³C-NMR and Alternatives

To facilitate a quick and effective comparison, the following table summarizes the key performance indicators of ¹H-NMR, ¹³C-NMR, and other widely used analytical techniques for the structural confirmation of synthesized small molecules.

Feature¹H-NMR¹³C-NMRMass Spectrometry (MS)X-ray Crystallography
Information Provided Number of unique protons, chemical environment, neighboring protons (connectivity)Number of unique carbons, chemical environment of carbonsMolecular weight, elemental composition, fragmentation patternPrecise 3D atomic coordinates, bond lengths, and angles
Typical Sample Amount 1-10 mg[1]5-100 mg[2]ng - µgSingle crystal (µm to mm size)
Typical Concentration 1-2 mg/mL[3]20-50 mg/mL[3]Dependent on ionization efficiencyN/A (solid state)
Typical Acquisition Time Minutes[2][4]Minutes to hours[2][4]Seconds to minutesHours to days
Resolution High (can distinguish subtle differences in proton environments)High (wide spectral window reduces peak overlap)High (mass accuracy)Atomic resolution (sub-Ångstrom)[5]
Applicability Soluble compounds containing hydrogenSoluble compounds containing carbonIonizable compoundsCrystalline solid compounds
Key Advantage High sensitivity, detailed connectivity informationDirect observation of the carbon skeletonHigh sensitivity, molecular weight determinationUnambiguous 3D structure
Key Limitation Indirect information about the carbon backboneLow natural abundance of ¹³C, lower sensitivityIsomers can be difficult to distinguishRequires a suitable single crystal

Delving Deeper: A Head-to-Head Comparison

While the table above provides a concise overview, a more in-depth comparison is necessary to understand the unique strengths and weaknesses of each technique in the context of structural confirmation.

¹H-NMR Spectroscopy is often the first-line technique due to its high sensitivity and the wealth of information it provides. The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons. Furthermore, spin-spin coupling patterns provide direct evidence of the connectivity between neighboring protons, allowing for the assembly of molecular fragments.

¹³C-NMR Spectroscopy , on the other hand, directly probes the carbon backbone of the molecule. Although less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope (1.1%), it offers a wider spectral dispersion, which minimizes signal overlap, even in complex molecules. The number of signals in a ¹³C-NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

Mass Spectrometry (MS) is a highly sensitive technique that provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry can even determine the elemental composition. Fragmentation patterns observed in the mass spectrum can offer clues about the structure of the molecule. However, MS generally cannot distinguish between isomers.

X-ray Crystallography is considered the "gold standard" for structural determination as it provides a precise three-dimensional model of the molecule at the atomic level.[5] This technique, however, is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant bottleneck.

Experimental Protocols: Ensuring High-Fidelity Data

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters. Below are detailed protocols for acquiring high-quality ¹H-NMR and ¹³C-NMR spectra for the purpose of structural confirmation.

¹H-NMR Spectroscopy Protocol

1. Sample Preparation:

  • Sample Amount: Weigh 1-10 mg of the synthesized compound.[1]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • NMR Tube: Transfer the filtered solution to a clean, dry 5 mm NMR tube.[1]

2. NMR Spectrometer Setup and Data Acquisition:

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]

  • Acquisition Time (at): Set to 2-4 seconds to ensure adequate digitization of the signal.[6]

  • Relaxation Delay (d1): A delay of 1-5 seconds is typically used to allow for full relaxation of the protons between scans, which is crucial for accurate integration.[6]

  • Number of Scans (ns): For a sufficiently concentrated sample, 8-16 scans are usually adequate.[6]

  • Spectral Width (sw): A typical spectral width for ¹H-NMR is 0-16 ppm.[6]

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[7]

  • Receiver Gain (rg): Adjust the receiver gain to maximize the signal without causing receiver overload. This is often done automatically.[8]

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of approximately 0.3 Hz before performing the Fourier transform to improve the signal-to-noise ratio.[6]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift of each peak.

¹³C-NMR Spectroscopy Protocol

1. Sample Preparation:

  • Sample Amount: A higher sample amount of 20-100 mg is generally required due to the lower sensitivity of ¹³C-NMR.[2]

  • Solvent and Filtration: Follow the same procedure as for ¹H-NMR.

2. NMR Spectrometer Setup and Data Acquisition:

  • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C coupling.[6]

  • Acquisition Time (at): An acquisition time of 1-2 seconds is typical.[6]

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.[6]

  • Number of Scans (ns): A significantly higher number of scans (e.g., 1024-4096) is necessary to achieve a good signal-to-noise ratio.[6]

  • Spectral Width (sw): The spectral width for ¹³C-NMR is much larger, typically 0-220 ppm.[6]

  • Shimming and Receiver Gain: Follow the same procedure as for ¹H-NMR.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz.[6]

  • Phasing, Baseline Correction, and Referencing: Follow the same procedures as for ¹H-NMR. The solvent peak is commonly used for referencing (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify the chemical shift of each carbon signal.

Visualizing the Workflow

To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow for structural confirmation using NMR and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Structural Confirmation cluster_conclusion Conclusion Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis 1H and 13C NMR Analysis Purification->NMR_Analysis MS_Analysis Mass Spectrometry Purification->MS_Analysis Xray_Analysis X-ray Crystallography (if crystalline) Purification->Xray_Analysis Structure_Confirmation Structure Confirmed NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Xray_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of a new chemical compound.

logical_relationship Compound Synthesized Compound NMR NMR (1H & 13C) Compound->NMR Provides Connectivity MS Mass Spectrometry Compound->MS Provides Molecular Weight Xray X-ray Crystallography Compound->Xray Provides 3D Structure Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal and handling of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a compound that requires careful management due to its toxicological profile.

Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3] In case of accidental exposure, immediate action is crucial. For skin contact, wash the affected area with soap and plenty of water, and remove contaminated clothing.[2] If inhaled, move to fresh air.[1][3] If swallowed, rinse the mouth and seek immediate medical attention; do not induce vomiting.[1][4]

Spill Management

In the event of a spill, prevent the material from entering drains.[1] Carefully contain and collect the spilled solid, avoiding dust generation.[1] The collected material should be placed in a suitable, labeled container for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound.

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₃N
Molecular Weight262.56 g/mol
Hazard ClassAcute Toxicity 3 (Oral)
GHS PictogramGHS06 (Skull and Crossbones)
Signal WordDanger
Hazard StatementH301: Toxic if swallowed
Storage Class6.1C
Water Framework DirectiveWGK 3

Disposal Protocol

The disposal of this compound must be conducted in strict adherence to national and local regulations for hazardous waste.[1][2] Do not dispose of this chemical down the drain or mix it with other waste.[1][2] The compound, along with any contaminated materials, should be disposed of through a licensed waste disposal company.[2] Uncleaned containers should be treated with the same precautions as the product itself.[1]

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused or Waste 3-Chloro-2-(chloromethyl)-4- methylquinoline hydrochloride ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Step 1 container Place in a designated, leak-proof, and sealed hazardous waste container. ppe->container Step 2 labeling Label the container clearly: 'Hazardous Waste' 'Toxic' Chemical Name and Formula container->labeling Step 3 storage Store in a designated, secure, and well-ventilated hazardous waste storage area. labeling->storage Step 4 segregation Ensure segregation from incompatible materials. storage->segregation Step 5 disposal_service Arrange for pickup by a licensed hazardous waste disposal company. segregation->disposal_service Step 6 documentation Complete all required waste disposal documentation. disposal_service->documentation Step 7 end End: Proper Disposal documentation->end Step 8

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is a compound with high acute toxicity if swallowed.[1] The primary known hazard classification is summarized in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed.[1]

Due to the presence of chloro- and hydrochloride groups, this compound may also cause severe skin burns and eye damage, and upon thermal decomposition, it may release irritating gases and vapors such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for any tears or punctures before use.To prevent skin contact.
Body Protection A lab coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.To prevent inhalation of the toxic powder.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don appropriate PPE prep2 Prepare designated work area in a fume hood prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the required amount of the compound prep3->handle1 handle2 Dissolve or use the compound in the reaction handle1->handle2 handle3 Securely close the primary container handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 clean2 Segregate and label all waste clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 disp1 Place contaminated solid waste in a labeled, sealed container disp2 Place contaminated liquid waste in a labeled, sealed container disp3 Arrange for disposal by a licensed waste disposal company disp1->disp3 disp2->disp3

Caption: Workflow for safe handling and disposal.

Detailed Methodologies:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) or equivalent safety information.

    • Don all required PPE as specified in the table above.

    • Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment, such as spatulas, weighing paper, beakers, and solvents.

  • Weighing and Handling:

    • Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

    • Use a micro-spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.

    • Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see step 4).

    • Once the desired amount is weighed, promptly and securely close the primary container of the chemical.

  • In-Experiment Use:

    • When adding the compound to a reaction vessel, do so carefully to avoid splashing.

    • Keep all containers with the compound covered when not in immediate use.

  • Decontamination:

    • After handling is complete, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

    • All disposable materials, including bench paper, weighing paper, and contaminated gloves, should be considered hazardous waste.

  • Personal Hygiene:

    • Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water after removing PPE.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Skin Contact IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

cluster_waste_generation Waste Generation cluster_waste_containment Waste Containment cluster_disposal_path Disposal Pathway waste1 Contaminated Solids (Gloves, paper, etc.) container1 Labeled, sealed container for solid hazardous waste waste1->container1 waste2 Excess Solid Compound waste2->container1 waste3 Contaminated Liquid Waste (Solvents, reaction mixtures) container2 Labeled, sealed container for liquid hazardous waste waste3->container2 disposal Licensed Hazardous Waste Disposal Company container1->disposal container2->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
Reactant of Route 2
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.